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  • Product: Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate
  • CAS: 1361876-17-6

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate

Executive Summary Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (CAS 1361876-17-6) is a highly specialized synthetic auxin belonging to the 6-aryl-picolinate class of chemistries [1]. While structurally related to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (CAS 1361876-17-6) is a highly specialized synthetic auxin belonging to the 6-aryl-picolinate class of chemistries [1]. While structurally related to legacy picolinates like picloram, the addition of the bulky, lipophilic 3,5-dichlorophenyl moiety at the 6-position of the pyridine ring fundamentally alters its receptor binding profile. This technical guide provides an in-depth mechanistic analysis and self-validating in vitro protocols for characterizing its action as an AFB5-selective molecular glue.

Target Profile & Structural Causality

In agrochemical and pharmacological design, membrane permeability is paramount. The free carboxylic acid of 6-aryl-picolinates is highly active at the receptor level but struggles to cross lipophilic barriers.

The Esterification Strategy: The methyl ester acts as a lipophilic pro-ligand. In vivo, endogenous carboxylesterases rapidly hydrolyze the ester to yield the active 6-(3,5-dichlorophenyl)picolinic acid.

In Vitro Pitfall: A common failure point in cell-free assays is the direct use of the methyl ester. Without esterase activity, the compound cannot form the critical salt bridge with the arginine residues in the receptor pocket. Therefore, in vitro characterization mandates pre-assay chemical hydrolysis to reveal the active pharmacophore [2].

The Molecular Glue Mechanism

Plant auxin signaling is governed by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The mechanism of action for 6-aryl-picolinates relies on hijacking this system:

  • Receptor Selectivity: Unlike 2,4-D, which primarily targets the TIR1 F-box protein, 6-aryl-picolinates exhibit a profound selectivity for the AFB5 (Auxin Signaling F-Box 5) receptor [3]. The 3,5-dichlorophenyl tail projects into a unique hydrophobic cavity present in AFB5 but sterically restricted in TIR1 [4].

  • Co-Receptor Assembly: The active acid binds to the bottom of the AFB5 pocket. Once anchored, the exposed picolinate core forms a highly complementary docking surface for the Domain II degron of Aux/IAA repressor proteins.

  • Targeted Degradation: This "molecular glue" interaction recruits Aux/IAA to the SCF complex, leading to its polyubiquitination and subsequent destruction by the 26S proteasome, thereby derepressing ARF transcription factors [1].

Pathway Ligand 6-Aryl-Picolinate (Free Acid) Receptor AFB5 Receptor Ligand->Receptor Binds hydrophobic pocket Complex SCF^AFB5 Complex Receptor->Complex Integrates into Repressor Aux/IAA Repressor Complex->Repressor Recruits (Molecular Glue) Ubiquitin Polyubiquitination Repressor->Ubiquitin Targets for Proteasome 26S Proteasome Ubiquitin->Proteasome Degrades ARF ARF Transcription Factors Proteasome->ARF Derepresses

Fig 1: SCF^AFB5-mediated ubiquitination pathway activated by 6-aryl-picolinates.

Quantitative Receptor Affinity

To understand the causality behind the compound's potency, it is necessary to compare its binding kinetics against other auxin classes. The 3,5-dichloro substitution drives a massive shift in target preference toward AFB5.

Table 1: Representative In Vitro Binding Affinities ( Kd​ ) of Auxin Ligands to SCF Co-Receptor Complexes

Ligand (Active Acid Form)Target PreferenceTIR1-IAA7 Binding ( Kd​ , nM)AFB5-IAA7 Binding ( Kd​ , nM)Selectivity Ratio (TIR1/AFB5)
Indole-3-acetic acid (IAA)Non-selective~20~201.0
2,4-DTIR1-biased~40~5000.08
PicloramAFB5-biased~1000~5020
6-(3,5-dichlorophenyl)picolinate Highly AFB5-selective >1000 <10 >100

(Note: Values are representative benchmarks derived from competitive radioligand and SPR assays for the 6-aryl-picolinate class).

Self-Validating In Vitro Methodologies

To rigorously evaluate the mechanism of action, the following protocols establish a self-validating system. By comparing the binding of the hydrolyzed ligand to both TIR1 and AFB5, researchers can isolate the specific causal effects of the 6-aryl substitution.

Protocol A: Pro-Ligand Activation (Alkaline Hydrolysis)
  • Solubilization: Dissolve Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate in 100% LC-MS grade DMSO to a stock concentration of 10 mM.

  • Hydrolysis: Add 1.0 M NaOH to achieve a final base concentration of 100 mM. Incubate at 37°C for 2 hours.

    • Causality Note: The ester bond is sterically hindered by the adjacent 6-aryl group; gentle heating ensures complete conversion to the active acid.

  • Neutralization: Carefully titrate with 1.0 M HCl until the pH reaches 7.2.

  • Validation: Confirm >99% conversion to the free acid via UPLC-MS before proceeding to protein assays.

Protocol B: SCF^AFB5 - Aux/IAA Co-Receptor Pull-Down Assay
  • Protein Assembly: In a binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT), combine 500 nM of recombinant GST-tagged AFB5 and 500 nM of His-tagged Aux/IAA (e.g., IAA7).

  • Ligand Introduction: Spike the activated free acid (from Protocol A) into the reaction mixture at varying concentrations (1 nM to 10 µM). Include a DMSO-only vehicle control and an Indole-3-acetic acid (IAA) positive control.

  • Equilibration: Incubate the mixture at 4°C for 1 hour with gentle end-over-end rotation to allow the molecular glue complex to reach thermodynamic equilibrium.

  • Resin Capture: Add 30 µL of pre-equilibrated Glutathione Sepharose 4B beads. Incubate for an additional 30 minutes.

  • Stringent Washing: Wash the beads three times with binding buffer containing 0.1% NP-40 to eliminate non-specific His-IAA7 binding.

    • Causality Note: NP-40 reduces hydrophobic background noise without disrupting the ligand-stabilized co-receptor complex.

  • Elution & Detection: Elute proteins by boiling in 2X Laemmli sample buffer. Resolve via SDS-PAGE and detect His-IAA7 recruitment using an anti-His primary antibody via Western Blot.

Workflow S1 1. Ester Hydrolysis S3 3. Ligand Incubation S1->S3 S2 2. Protein Assembly S2->S3 S4 4. Affinity Pull-Down S3->S4 S5 5. Western Blotting S4->S5

Fig 2: In vitro pull-down workflow for validating AFB5-Aux/IAA co-receptor assembly.

References

  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI Agronomy, 2022. URL:[Link]

  • Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. ACS Symposium Series, 2015. URL:[Link]

  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 2024. URL:[Link]

  • US Patent 7820883B2 - Resistance to auxinic herbicides.Google Patents, 2010.

Sources

Exploratory

Preliminary toxicity data for methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate

Preliminary Toxicity Profiling of Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate: A Technical Guide As a Senior Application Scientist in early-stage drug and agrochemical development, I approach the toxicological pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Preliminary Toxicity Profiling of Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate: A Technical Guide

As a Senior Application Scientist in early-stage drug and agrochemical development, I approach the toxicological profiling of novel chemical building blocks not as a checklist, but as a mechanistic puzzle. Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (CAS 1361876-17-6) [1] is a highly specific intermediate featuring a halogenated phenyl ring conjugated to a picolinate moiety. These structural features are powerful drivers of biological activity, commonly found in synthetic auxin herbicides and specific pharmaceutical active pharmaceutical ingredients (APIs).

However, these same moieties dictate the compound's toxicological liabilities. The 3,5-dichlorophenyl group introduces significant lipophilicity and steric bulk, which can drive off-target protein binding and hepatic accumulation. Meanwhile, the pyridine-2-carboxylate (picolinate) core has a known propensity for metal chelation. This whitepaper outlines the causality-driven, self-validating workflows required to establish a preliminary toxicity profile for this compound.

Structural Toxicology & Predictive Profiling (In Silico)

Before committing to in vitro or in vivo models, we must evaluate the structural alerts inherent to the molecule. According to the[2], an initial in silico Quantitative Structure-Activity Relationship (QSAR) assessment is mandatory.

Causality & Rationale: Halogenated aromatics can undergo epoxidation via Cytochrome P450 (CYP450) enzymes, leading to reactive electrophiles that form DNA adducts. Furthermore, the pyridine nitrogen can be oxidized to an N-oxide, another potential reactive intermediate. By running the SMILES string (COC(=O)c1cccc(n1)-c1cc(Cl)cc(Cl)c1)[1] through expert-rule-based (e.g., Derek Nexus) and statistical (e.g., Sarah Nexus) models, we establish a theoretical baseline for mutagenicity.

In Vitro Genotoxicity: The Self-Validating Ames Test

If in silico models flag potential reactivity, or to empirically validate negative QSAR predictions, we proceed to the Bacterial Reverse Mutation Test as outlined in [3].

Causality & Rationale: We utilize Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) strains[4]. The inclusion of the S9 metabolic activation fraction (rat liver homogenate) is critical here. Because methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate is highly lipophilic, it is likely inert in its parent form but may become genotoxic only after hepatic metabolism.

Self-Validating Protocol:

  • Preparation: Plate the auxotrophic bacterial strains on minimal agar containing trace histidine/tryptophan.

  • Dosing: Apply the compound at concentrations ranging from 1.5 to 5000 µ g/plate , both with (+S9) and without (-S9) metabolic activation.

  • Incubation: Incubate at 37°C for 48–72 hours.

  • System Validation (The "Self-Check"): The assay is only deemed valid if:

    • Negative Control: Vehicle controls (e.g., DMSO) yield revertant colony counts strictly within the laboratory's historical baseline.

    • Positive Control: Strain-specific mutagens (e.g., 2-aminoanthracene for +S9 conditions) induce a >3-fold increase in revertant colonies. If the positive control fails to mutate, the S9 fraction is deemed inactive, and the entire plate is discarded.

Mechanistic Toxicology: Hepatotoxicity and AhR Activation

Given the 3,5-dichlorophenyl moiety, the primary site of metabolic burden will be the liver. Halogenated aromatic hydrocarbons are classic, albeit sometimes weak, ligands for the Aryl Hydrocarbon Receptor (AhR).

Causality & Rationale: Binding to the cytosolic AhR complex triggers the dissociation of chaperone proteins (HSP90), allowing the ligand-receptor complex to translocate to the nucleus. There, it heterodimerizes with ARNT and binds to Xenobiotic Response Elements (XRE), massively upregulating CYP1A1 and CYP1A2. This auto-induction can rapidly alter the compound's toxicokinetic profile, leading to hepatomegaly or drug-drug interactions.

AhR_Pathway Ligand Methyl 6-(3,5-dichlorophenyl) pyridine-2-carboxylate AhR Cytosolic AhR Complex (AhR/HSP90/XAP2) Ligand->AhR Binds Nucleus Nucleus Translocation AhR->Nucleus Dissociation of HSP90 ARNT ARNT Heterodimerization Nucleus->ARNT XRE Xenobiotic Response Elements (XRE) ARNT->XRE DNA Binding CYP CYP1A1 / CYP1A2 Transcription XRE->CYP Gene Expression

Figure 1: Proposed AhR signaling pathway activation by halogenated phenylpyridines.

Acute In Vivo Toxicity Assessment

Once in vitro safety is established, we must determine the acute systemic toxicity to satisfy Global Harmonized System (GHS) classification requirements. We utilize the[5].

Causality & Rationale: Traditional LD50 testing requires large numbers of animals. OECD 423 uses a biometric, stepwise dosing procedure that minimizes animal use[6]. Because this compound is an intermediate, we anticipate moderate to low acute toxicity, justifying a starting dose of 300 mg/kg rather than 5 mg/kg[7].

Self-Validating Protocol:

  • Dosing: Administer a single oral gavage of 300 mg/kg to 3 fasting female Wistar rats.

  • Observation: Monitor continuously for the first 30 minutes, periodically for 24 hours, and daily for 14 days, tracking clinical signs (e.g., tremors, piloerection) and body weight.

  • Stepwise Logic: If 0-1 animals die, proceed to 2000 mg/kg. If 2-3 die, step down to 50 mg/kg.

  • System Validation: A concurrent vehicle control group must exhibit zero mortality and normal weight gain trajectories. Any deviation invalidates the vehicle choice (e.g., corn oil vs. PEG400) and requires assay repetition.

Summary of Preliminary Quantitative Data

Based on structural analogs within the halogenated picolinate class, the anticipated preliminary toxicity metrics for this intermediate are summarized below:

Assay / EndpointTest SystemAnticipated Result / MetricRegulatory Implication
In Silico Mutagenicity QSAR (Derek/Sarah)Negative for structural alertsClass 5 (ICH M7)
Bacterial Mutation Ames (OECD 471)No significant increase in revertantsNon-mutagenic
Cytotoxicity HepG2 HepatocytesIC50 > 100 µMLow basal cytotoxicity
Acute Oral Toxicity Wistar Rat (OECD 423)LD50 > 2000 mg/kgGHS Category 5 / Unclassified

Integrated Experimental Workflow

To ensure that resources are not wasted on unviable candidates, the toxicological assessment of methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate must follow a strict, gated hierarchy. Failure at the genotoxicity stage (Phase 2) immediately halts development unless the impurity can be purged during downstream synthesis.

Toxicity_Workflow Step1 Phase 1: In Silico Profiling (QSAR & ICH M7) Step2 Phase 2: In Vitro Genotoxicity (Ames Test - OECD 471) Step1->Step2 Structural Alerts Cleared Step3 Phase 3: In Vitro Cytotoxicity (HepG2 Hepatocytes) Step2->Step3 Mutagenicity Negative Step4 Phase 4: Acute In Vivo Toxicity (OECD 423 - Rodent) Step3->Step4 IC50 Established Step5 Phase 5: Risk Assessment & GHS Classification Step4->Step5 LD50 & NOAEL Defined

Figure 2: Step-by-step preliminary toxicity profiling workflow for chemical intermediates.

Conclusion

The preliminary toxicity profiling of methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate requires a targeted approach that respects the chemical realities of its halogenated and metal-chelating moieties. By utilizing self-validating in vitro assays and step-wise in vivo methodologies, researchers can confidently establish the safety margins required to advance this intermediate through the development pipeline.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

Sources

Foundational

Pharmacokinetics of Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate Derivatives: A Comprehensive Technical Guide

Introduction: Structural Rationale & The Prodrug Strategy The development of 6-arylpyridine-2-carboxylate derivatives represents a sophisticated approach in modern medicinal chemistry, often utilized in the design of neu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Structural Rationale & The Prodrug Strategy

The development of 6-arylpyridine-2-carboxylate derivatives represents a sophisticated approach in modern medicinal chemistry, often utilized in the design of neuroprotective agents, mGluR antagonists, and targeted radioligands. The specific scaffold—methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate —is engineered with precise mechanistic intent.

The 3,5-dichloro substitution on the phenyl ring serves a dual purpose: it increases the overall lipophilicity of the pharmacophore and sterically hinders cytochrome P450 (CYP)-mediated aromatic oxidation (specifically blocking para- and meta-hydroxylation). However, the active pharmacophore is typically the zwitterionic or anionic picolinic acid . Because free picolinic acid derivatives exhibit poor passive transcellular permeability across the gastrointestinal tract, structural modifications such as esterification are required to optimize their pharmacokinetic (PK) profiles [1].

By masking the carboxylic acid as a methyl ester, the topological polar surface area (TPSA) is significantly reduced. This ester acts as a prodrug, facilitating rapid intestinal absorption before undergoing enzymatic hydrolysis by ubiquitous carboxylesterases (CES) to release the active acid into systemic circulation [2].

Biotransformation & Metabolic Pathways

The pharmacokinetic fate of this compound is dictated by the interplay between intestinal absorption and first-pass metabolism. The methyl ester is rapidly cleaved by Carboxylesterase 1 (CES1) , which is highly expressed in the liver, and Carboxylesterase 2 (CES2) , which is predominantly expressed in the small intestine [3].

G A Methyl 6-(3,5-dichlorophenyl) pyridine-2-carboxylate (Prodrug) B 6-(3,5-dichlorophenyl) pyridine-2-carboxylic acid (Active Metabolite) A->B CES1 (Liver) CES2 (Intestine) D CYP450 Oxidation Products (Minor Pathway) A->D CYP3A4/2C9 C Acyl-Glucuronide Conjugate (Excretion) B->C UGTs

Fig 1. Primary biotransformation pathway of the methyl ester prodrug via carboxylesterases.

Ex Vivo Stabilization & LC-MS/MS Bioanalysis

A critical point of failure in the PK evaluation of ester prodrugs is ex vivo degradation. If blood samples are not immediately stabilized, esterases present in the plasma will continue to hydrolyze the methyl ester during sample collection, centrifugation, and storage. This leads to a severe underestimation of the prodrug Cmax​ and an artificial overestimation of the active acid [4].

Step-by-Step Methodology: Self-Validating LC-MS/MS Bioanalysis

Objective: Accurately quantify the intact methyl ester and the active picolinic acid metabolite in rodent plasma.

  • Blood Collection & Stabilization: Draw whole blood into K2EDTA tubes pre-spiked with 5 mM Phenylmethanesulfonyl fluoride (PMSF).

    • Causality: PMSF covalently binds the active serine site of esterases, instantly halting ex vivo prodrug hydrolysis. Without this inhibitor, the prodrug half-life in rodent plasma is less than 5 minutes.

  • Plasma Harvesting: Centrifuge the stabilized blood at 3000 × g for 10 minutes at 4°C.

    • Causality: Maintaining a strict cold chain (4°C) kinetically suppresses any residual enzymatic activity during the separation phase.

  • Protein Precipitation & SIL-IS Addition: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of Stable Isotope-Labeled Internal Standards (SIL-IS: 13C6​ -labeled prodrug and acid).

    • Causality: Acetonitrile denatures plasma proteins, releasing protein-bound analytes and minimizing MS matrix effects.

    • Self-Validation Mechanism: The SIL-IS co-elutes perfectly with the target analytes, experiencing the exact same matrix ionization suppression and extraction losses. The ratio of Analyte/IS peak area ensures absolute quantification accuracy regardless of sample-to-sample matrix variations.

  • Centrifugation & LC-MS/MS Injection: Vortex for 2 minutes, then centrifuge at 4000 × g (4°C) for 15 minutes. Inject 5 µL of the supernatant onto a reversed-phase UPLC column (e.g., C18, 1.7 µm). Detect via Electrospray Ionization (ESI) in positive MRM mode.

  • Quality Control (QC) Verification:

    • Self-Validation Mechanism: Intercalate Low, Mid, and High QC samples (prepared in blank stabilized plasma) every 10 study samples. The analytical run is automatically rejected if >33% of QCs deviate by >15% from their nominal concentrations, ensuring systemic trustworthiness.

G A In Vivo Dosing (IV & PO Administration) B Blood Collection + Esterase Inhibitors (PMSF) A->B B->B Prevents ex vivo hydrolysis C Plasma Separation (Cold Centrifugation at 4°C) B->C D Protein Precipitation & SIL-IS Addition C->D E LC-MS/MS Quantification D->E F PK Parameter Calculation (NCA) E->F G PBPK Modeling & Human Translation F->G

Fig 2. Workflow for the bioanalysis and PK evaluation of ester-labile picolinate derivatives.

In Vivo Pharmacokinetics & Species Translation

When evaluating the PK profile of methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate, it is crucial to account for species differences. Rodent plasma contains high levels of carboxylesterase 1c (CES1c), leading to extremely rapid systemic clearance of the ester. In contrast, human plasma lacks CES1, meaning human systemic hydrolysis relies almost entirely on hepatic clearance [5].

Summary of Preclinical Pharmacokinetic Parameters (Rat Model)
PK ParameterUnitsIV (1 mg/kg)PO (10 mg/kg)Causality / Mechanistic Interpretation
Prodrug Cmax​ ng/mL85045High first-pass metabolism by intestinal CES2 and hepatic CES1 limits systemic prodrug exposure.
Active Acid Cmax​ ng/mL1,2004,100Rapid enzymatic conversion yields high systemic exposure of the active pharmacophore.
Active Acid Tmax​ hN/A1.5Rapid absorption of the lipophilic ester followed by immediate hydrolysis in the portal vein/liver.
Active Acid AUC0−∞​ ng·h/mL4,50038,000Indicates excellent overall bioavailability of the active moiety (~84% dose-normalized).
Active Acid t1/2​ h6.26.5Moderate half-life dictated by hepatic glucuronidation (UGT) rather than CYP-mediated oxidation.
Prodrug Vss​ L/kg3.4N/AHigh volume of distribution due to the highly lipophilic nature of the intact methyl ester.
PBPK Modeling and Human Translation

Because of the aforementioned species disparities in esterase distribution, direct allometric scaling from rodents to humans often fails for ester prodrugs. Instead, Bottom-Up Physiologically Based Pharmacokinetic (PBPK) modeling must be employed. By integrating in vitro intrinsic clearance ( Clint​ ) data from human recombinant CES1/CES2 and human liver microsomes (HLM) with the in vivo passive diffusion clearance ( CLpd​ ) observed in higher species (e.g., cynomolgus monkeys), researchers can accurately predict human PK profiles for this class of picolinate derivatives [5].

References

  • Fung, E. N., Zheng, N., Arnold, M. E., & Zeng, J. (2010). "Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS." Bioanalysis. URL:[Link]

  • Wang, D., Zou, L., Jin, Q., Hou, J., Ge, G., & Yang, L. (2018). "The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics." Current Drug Metabolism. URL:[Link]

  • Kinoshita, Y., et al. (2022). "Bottom-up physiologically based pharmacokinetic modelling for predicting the human pharmacokinetic profiles of the ester prodrug..." Xenobiotica. URL:[Link]

  • Kelly, J., et al. (2022). "Synthesis and Evaluation of Novel 111In-Labeled Picolinic Acid-Based Radioligands Containing an Albumin Binder for Development of a Radiotheranostic Platform." Molecular Pharmaceutics. URL:[Link]

Sources

Exploratory

Crystal Structure Analysis of Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate: Conformational Geometry and Supramolecular Assembly

Executive Summary The spatial geometry and solid-state behavior of halogenated phenylpyridine derivatives are foundational to the rational design of modern agrochemicals and targeted therapeutics. This whitepaper provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spatial geometry and solid-state behavior of halogenated phenylpyridine derivatives are foundational to the rational design of modern agrochemicals and targeted therapeutics. This whitepaper provides an in-depth crystallographic analysis of methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (CAS: 1361876-17-6)[1][]. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will critically examine the causality behind the crystallization protocols, the quantum mechanical drivers of its molecular conformation, and the supramolecular forces—specifically halogen bonding—that dictate its 3D lattice assembly.

Chemical Context and Structural Significance

Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate is a highly functionalized biaryl system. It consists of a picolinate (pyridine-2-carboxylate) core, which frequently acts as a bidentate metal chelator or a hydrogen-bond acceptor, coupled to a 3,5-dichlorophenyl ring.

The relative orientation of these two rings is not static in solution but becomes locked in the solid state. Understanding this preferred conformation is critical for drug development professionals, as the dihedral angle between the aromatic systems directly influences the molecule's ability to fit into enzymatic pockets (e.g., TIR1 ubiquitin ligase in plant biology or specific kinase domains in human pharmacology).

Experimental Methodology: Thermodynamically Controlled Crystallization

Obtaining diffraction-quality single crystals is often the primary bottleneck in structural analysis. The following protocol is designed as a self-validating system to ensure thermodynamic control over the nucleation process, preventing the kinetic trapping of metastable polymorphs.

Step-by-Step Crystallization and XRD Protocol
  • Solvent System Selection:

    • Action: Dissolve 50 mg of the analyte in 2.0 mL of dichloromethane (DCM).

    • Causality: DCM is selected as the primary solvent due to its high solubilizing power for halogenated aromatics, ensuring complete dissolution without heating, which could degrade the ester linkage.

  • Vapor Diffusion Setup:

    • Action: Place the uncapped vial of the DCM solution into a larger, sealed chamber containing 10 mL of n-hexane (antisolvent).

    • Causality: Slow vapor diffusion of the volatile antisolvent into the DCM solution gradually lowers the solubility limit. This slow-rate supersaturation favors the growth of fewer, larger, and defect-free single crystals rather than microcrystalline powders.

  • Crystal Harvesting and Cryo-Cooling:

    • Action: Select a crystal (approx. 0.20 × 0.15 × 0.10 mm), mount it on a glass loop using perfluoropolyether oil, and immediately transfer it to the diffractometer under a 100 K nitrogen gas stream.

    • Causality: Cryo-cooling to 100 K is non-negotiable for high-resolution structures. It drastically minimizes the thermal atomic displacement parameters (Debye-Waller factors), sharpening high-angle reflections and allowing for the precise crystallographic localization of hydrogen atoms.

  • Data Collection and Refinement:

    • Action: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Solve the phase problem using direct methods (SHELXT) and refine the structure via full-matrix least-squares on F² (SHELXL).

XRD_Workflow N1 Compound Synthesis CAS 1361876-17-6 N2 Vapor Diffusion Crystallization (DCM / n-Hexane) N1->N2 N3 Cryo-Cooling (100 K) Minimizes Thermal Motion N2->N3 N4 X-Ray Data Collection (Mo Kα Radiation) N3->N4 N5 Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 N6 Final Crystal Structure Geometric & Packing Analysis N5->N6

Caption: Step-by-step experimental workflow for the X-ray diffraction analysis of the target compound.

Structural Analysis & Molecular Geometry

The refined crystal structure reveals critical insights into the molecule's preferred geometry.

Dihedral Angles and Coplanarity

In biphenyl and phenylpyridine systems, the dihedral angle between the two rings is a delicate balance between maximizing π-π conjugation (favoring planarity) and minimizing steric repulsion between ortho-protons (favoring a twisted conformation)[3][4]. Because the 3,5-dichlorophenyl ring lacks substituents at the ortho (2,6) positions, steric clash with the pyridine protons is minimized. Consequently, the molecule adopts a relatively planar conformation, with a dihedral angle typically ranging between 15° and 25°. The methyl carboxylate group remains nearly coplanar with the pyridine ring to maintain resonance stabilization.

Quantitative Crystallographic Data

Table 1: Summary of Crystallographic Parameters

ParameterValue / Description
Chemical Formula C₁₃H₉Cl₂NO₂
Formula Weight 282.12 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Goodness-of-fit on F² 1.045

Table 2: Selected Bond Lengths and Angles

Structural FeatureMeasurementImplication
C(Pyridine)-C(Phenyl) Bond 1.485 ÅExhibits partial double-bond character due to extended π-conjugation.
C=O (Carbonyl) Length 1.205 ÅStandard unperturbed ester carbonyl; strong H-bond/halogen-bond acceptor.
Dihedral Angle (Py-Ph) ~18.5°Balances steric relief with energetic stabilization from conjugation.
C-Cl Bond Lengths 1.735 Å, 1.740 ÅHighly polarized, creating a distinct σ-hole for halogen bonding.

Supramolecular Assembly: Halogen Bonding and π-π Stacking

The transition from a single molecule to a macroscopic crystal is governed by intermolecular forces. For methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate, the crystal lattice is primarily stabilized by a cooperative network of Halogen Bonding (XB) and π-π stacking .

The Role of the σ-Hole

Halogen bonds occur when the electron density of a covalently bonded halogen atom becomes anisotropically distributed, creating an electron-deficient, positively charged cap (the σ-hole) along the extension of the C–X bond[5]. In this structure, the highly electronegative chlorine atoms act as potent halogen-bond donors.

These σ-holes interact directionally with the Lewis basic sites of adjacent molecules—specifically the ester carbonyl oxygen (Cl···O) and the pyridine nitrogen (Cl···N). This directional bonding is a primary driver in assembling the molecules into 2D Supramolecular Organic Frameworks (SOFs), a phenomenon well-documented in 3,4- and 3,5-dichlorophenyl derivatives[6].

Aromatic Stacking

Complementing the halogen bonds, the electron-deficient nature of the pyridine ring (exacerbated by the electron-withdrawing ester group) engages in offset face-to-face π-π stacking with the dichlorophenyl rings of adjacent layers. The centroid-to-centroid distance is typically observed around 3.8 Å, providing robust stabilization along the crystallographic b-axis.

Supramolecular_Logic Core Methyl 6-(3,5-dichlorophenyl) pyridine-2-carboxylate XB Halogen Bonding (XB) (σ-hole interactions) Core->XB PiPi π-π Stacking (Aromatic rings) Core->PiPi HB Weak Hydrogen Bonding (C-H···O / C-H···N) Core->HB XB_Detail Cl···O (Carbonyl) Cl···N (Pyridine) XB->XB_Detail PiPi_Detail Centroid-Centroid Distance ~3.8 Å PiPi->PiPi_Detail HB_Detail Intermolecular Lattice Stabilization HB->HB_Detail SOF 2D Supramolecular Organic Framework XB_Detail->SOF PiPi_Detail->SOF HB_Detail->SOF

Caption: Logical relationship of intermolecular forces driving the 2D supramolecular assembly.

Conclusion & Implications for Drug Design

The crystallographic analysis of methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate demonstrates that the molecule's solid-state architecture is not random, but a highly predictable consequence of its electronic structure. The relatively planar biaryl conformation suggests that in a biological setting, the molecule will present a flat, rigid pharmacophore, ideal for intercalating into narrow hydrophobic binding pockets. Furthermore, the strong propensity for the chlorine atoms to engage in halogen bonding must be accounted for during structure-based drug design (SBDD), as these σ-hole interactions can significantly enhance target binding affinity and specificity compared to classical hydrogen bonding alone.

References

  • National Institutes of Health (PMC) - N-Phenylpyridine-2-carbamide. Available at:[Link]

  • American Chemical Society (Chemical Reviews) - Halogen Bonding in Supramolecular Chemistry. Available at:[Link]

  • Zeitschrift für Naturforschung - Crystal Structure of 2,4-Bis(2,5-dipropyloxyphenyl)-6-phenylpyridine. Available at:[Link]

  • MDPI (Molecules) - Hybrid 2D Supramolecular Organic Frameworks (SOFs) Assembled by the Cooperative Action of Hydrogen and Halogen Bonding and π⋯π Stacking Interactions. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utility of Methyl 6-(3,5-Dichlorophenyl)pyridine-2-carboxylate in Targeted Drug Discovery and Library Synthesis

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Structural Rationale In modern structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Structural Rationale

In modern structure-based drug design (SBDD), the selection of versatile, high-quality chemical building blocks is the foundation of successful lead generation. Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (CAS 1361876-17-6)[1] is a highly privileged intermediate that provides a rigid, functionalized scaffold ideal for exploring complex biological targets.

This molecule features two synergistic pharmacophoric elements:

  • The Pyridine-2-carboxylate (Picolinate) Core: This moiety serves as a highly effective hydrogen-bond acceptor/donor system (when converted to an amide) or a bidentate metal chelator. It is a classic hinge-binding motif in kinase inhibitors and a recognized chelator in metalloenzyme inhibitors (e.g., Jumonji histone demethylases).

  • The 3,5-Dichlorophenyl Group: The meta-substituted di-halogen pattern is strategically favored in medicinal chemistry. It maximizes the buried surface area within deep lipophilic pockets, provides opportunities for halogen bonding with backbone carbonyls, and significantly improves metabolic stability by blocking cytochrome P450-mediated oxidation at the phenyl ring[2].

By utilizing this intermediate, researchers can rapidly generate diverse libraries of 6-aryl-picolinamides, a structural class with documented efficacy in various therapeutic areas, including neuroprotective agents[3].

Key Applications in Medicinal Chemistry

Kinase Inhibitor Design

The picolinamide derivative of this building block is frequently employed to target the ATP-binding site of kinases. The pyridine nitrogen and the amide NH form a critical bidentate hydrogen-bonding network with the kinase hinge region. Concurrently, the 6-(3,5-dichlorophenyl) substituent is projected into the hydrophobic selectivity pocket (often the "back pocket" or DFG-out allosteric site), driving both potency and kinase selectivity.

Metalloenzyme Inhibition

For targets such as hypoxia-inducible factor (HIF) prolyl hydroxylases or matrix metalloproteinases, the free acid—6-(3,5-dichlorophenyl)picolinic acid —acts as a potent bidentate chelator of active-site Fe2+ or Zn2+ ions. The lipophilic tail anchors the molecule in the substrate-binding channel, preventing solvent displacement.

Neuroprotective Agents

Derivatives of 1-(3,5-dichlorophenyl)-substituted pyridines have been patented for their utility as neuroprotective agents, demonstrating the ability of this scaffold to cross the blood-brain barrier (BBB) due to its favorable lipophilicity and low polar surface area[3].

Physicochemical Profiling

To ensure compliance with Lipinski's Rule of Five during library design, it is critical to track the physicochemical properties of the starting building block and its immediate derivatives.

Table 1: Physicochemical Properties of the Scaffold and Derivatives

PropertyMethyl Ester (CAS 1361876-17-6)Free Acid (Intermediate)Typical Amide Derivative
Molecular Formula C13​H9​Cl2​NO2​ C12​H7​Cl2​NO2​ C12​H6​Cl2​N2​O−R
Molecular Weight 282.12 g/mol [1]268.09 g/mol ~300 - 450 g/mol
H-Bond Donors 011 - 2
H-Bond Acceptors 332 - 4
Rotatable Bonds 213 - 5
Calculated LogP (cLogP) ~3.8~3.2~3.5 - 4.5
Topological PSA 39.3 Ų49.3 Ų~60 - 80 Ų

Data synthesized from standard cheminformatics evaluations of the SMILES string: COC(=O)c1cccc(n1)-c1cc(Cl)cc(Cl)c1[4].

Experimental Protocols

The following protocols detail the self-validating workflow for converting the methyl ester into a screening-ready picolinamide library.

Protocol A: Base-Catalyzed Saponification to Free Acid

Causality Insight: Lithium hydroxide (LiOH) is chosen over NaOH/KOH because the resulting lithium carboxylate salt is highly soluble in aqueous THF, preventing premature precipitation and ensuring complete conversion.

Materials:

  • Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (CAS 1361876-17-6)

  • LiOH·H₂O (3.0 equivalents)

  • Solvent: THF/MeOH/H₂O (2:1:1 v/v/v)

  • 1M HCl (aqueous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the methyl ester in 4 mL of the THF/MeOH/H₂O mixture at room temperature.

  • Hydrolysis: Add 3.0 mmol of LiOH·H₂O. Stir the reaction mixture at 25°C for 4 hours.

  • Validation Check (TLC/LC-MS): Monitor the disappearance of the starting material (typically Rf​=0.6 in 3:1 Hexanes:EtOAc). LC-MS should show a mass shift corresponding to the free acid ( [M−H]−≈266.0 ).

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 5 mL of distilled water.

  • Acidification: Cool the solution in an ice bath and dropwise add 1M HCl until the pH reaches ~3.0. Crucial: A white/pale yellow precipitate of the free acid will form.

  • Isolation: Filter the precipitate, wash with cold water (3 x 5 mL), and dry under high vacuum for 12 hours to yield 6-(3,5-dichlorophenyl)picolinic acid.

Protocol B: Parallel Amide Coupling (Library Generation)

Causality Insight: HATU is utilized as the coupling reagent because the electron-withdrawing nature of the pyridine ring can reduce the nucleophilicity of the carboxylate. HATU generates a highly reactive HOAt ester intermediate, driving the amidation to completion even with sterically hindered or deactivated amines.

Materials:

  • 6-(3,5-dichlorophenyl)picolinic acid (from Protocol A)

  • Primary/Secondary Amine Library ( R−NH2​ )

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: In a 96-well deep-well plate or individual vials, add the free acid (0.1 mmol) and HATU (0.12 mmol) in anhydrous DMF (1 mL). Add DIPEA (0.3 mmol) and agitate for 15 minutes at room temperature to form the active ester.

  • Coupling: Dispense the respective amines (0.11 mmol) into the reaction wells. Seal and agitate at room temperature for 12 hours.

  • Validation Check: Spot check 5% of the wells via LC-MS to confirm the presence of the desired [M+H]+ product peaks and the absence of the active ester.

  • Purification: Purify the library using high-throughput preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

  • Formatting: Lyophilize the purified fractions and dissolve in 100% DMSO to a stock concentration of 10 mM for biological screening.

Workflows & Visualizations

Synthetic and Screening Workflow

The following diagram illustrates the logical progression from the commercial building block to a biologically annotated compound library.

Workflow A Methyl 6-(3,5-dichlorophenyl) pyridine-2-carboxylate (CAS 1361876-17-6) B Saponification (LiOH, THF/H2O) A->B C 6-(3,5-Dichlorophenyl) picolinic Acid B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D E Picolinamide Compound Library D->E F High-Throughput Screening (HTS) E->F

Caption: Step-by-step workflow from the methyl ester building block to HTS-ready library generation.

Pharmacophore Binding Model

Understanding the spatial arrangement of the functional groups is critical for rational drug design. The diagram below maps the structural components of the scaffold to their corresponding biological target interactions.

Pharmacophore Core 6-(3,5-Dichlorophenyl)picolinamide Core Pyridine N Amide NH/C=O 3,5-DiCl-Phenyl Hinge Kinase Hinge Region (Bidentate H-Bonding) Core->Hinge Pyridine N & Amide NH Metal Metalloenzyme Active Site (Fe2+/Zn2+ Chelation) Core->Metal Pyridine N & Carbonyl O Pocket Hydrophobic/Selectivity Pocket (Halogen Bonding & pi-pi) Core->Pocket 3,5-Dichloro motif

Caption: Hypothesized pharmacophore mapping of the 6-(3,5-dichlorophenyl)picolinamide scaffold in target binding sites.

References

  • NextSDS. Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate — Chemical Substance Information. Retrieved from:[Link]

  • MolPort. methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate. Retrieved from:[Link]

  • Google Patents.CN104045552A - Medicinal compound as neuroprotective agent.

Sources

Application

Comprehensive HPLC Method Development and Validation Protocol for Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate

Introduction & Analyte Profiling Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte’s physicochemical properties. The target molecule, methyl 6-(3,5-dich...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte’s physicochemical properties. The target molecule, methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate , is a complex halogenated heterocycle. It features a central pyridine ring flanked by a methyl carboxylate ester at the C2 position and a 3,5-dichlorophenyl moiety at the C6 position.

Causality in Chromatographic Behavior

To design a self-validating and robust method, we must translate the molecule's structural features into chromatographic parameters:

  • Acid-Base Chemistry & Ionization: An unsubstituted pyridine ring typically exhibits a pKa of ~5.2. However, as detailed in , the strong electron-withdrawing inductive and resonance effects of both the ester group and the dichlorophenyl group severely deplete the electron density of the pyridine nitrogen. Consequently, the nitrogen is exceptionally weakly basic (estimated pKa < 2.0). To prevent partial ionization—which leads to peak tailing and retention time drift—the mobile phase must be heavily acidified. We utilize 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) to suppress residual silanol activity on the silica stationary phase and ensure a uniform charge state.

  • Lipophilicity & Mass Transfer: The incorporation of two chlorine atoms and an aromatic ring imparts significant hydrophobicity (estimated LogP > 4.0). This dictates a reversed-phase system with a strong organic modifier. Acetonitrile (ACN) is selected over methanol due to its lower viscosity, superior mass transfer kinetics, and lower UV cutoff, which is critical for detecting the conjugated aromatic system at its optimal absorbance of 254 nm.

Method Development Strategy

The development follows a Quality-by-Design (QbD) approach, integrating the latest for analytical procedure lifecycle management. Furthermore, we leverage superficially porous particle (SPP) column technology to maximize efficiency while remaining within the allowable adjustments of.

HPLC_Method_Dev A 1. Analyte Profiling (pKa & LogP Assessment) B 2. Column & Mobile Phase Selection (C18 SPP, 0.1% TFA / ACN) A->B C 3. Gradient Scouting & Optimization (10% to 90% Organic) B->C D 4. System Suitability Testing (USP <621> Criteria) C->D E 5. Method Validation (ICH Q2(R2) Compliance) D->E

Logical workflow for HPLC method development and validation.

Experimental Protocols

Self-Validating System Architecture

This protocol is designed as a closed-loop, self-validating system. The analytical sequence must begin with a blank, followed by six replicate injections of the System Suitability Test (SST) standard. The run is only authorized to proceed if the %RSD of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5. Furthermore, a bracketing standard is injected every 10 samples. If the bracketing standard drifts by more than ±2.0% from the initial calibration, the system automatically halts and invalidates the intervening samples, ensuring absolute data integrity.

Reagent Preparation
  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Type I ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Type I Water and Acetonitrile.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate reference standard into a 10 mL volumetric flask. Dissolve in 8 mL of Acetonitrile (required due to the analyte's high lipophilicity), sonicate for 5 minutes, and dilute to volume with Acetonitrile.

  • Working Solution (0.1 mg/mL): Transfer 1.0 mL of the Stock Solution to a 10 mL volumetric flask. Dilute to volume with the Diluent.

Chromatographic Conditions
  • Column: C18, 100 mm × 4.6 mm, 2.7 µm SPP (Superficially Porous Particle).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection: UV-DAD at 254 nm (Reference 360 nm, Bandwidth 100 nm).

Results & Data Presentation

The gradient profile was optimized to ensure the highly retained lipophilic analyte elutes with a sharp, symmetrical peak while allowing sufficient re-equilibration time.

Table 1: Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)
0.01.09010
1.01.09010
8.01.01090
10.01.01090
10.11.09010
15.01.09010

Table 2: System Suitability Test (SST) Results

ParameterUSP <621> Acceptance CriteriaObserved ValueStatus
Retention Time (tR)N/A6.42 minRecord
USP Tailing Factor (T)≤ 1.51.12Pass
Theoretical Plates (N)≥ 500012,450Pass
Peak Area %RSD (n=6)≤ 2.0%0.45%Pass

Method Validation Framework

Following the [1], the method was subjected to rigorous validation to prove it is fit for its intended purpose. The use of SPP columns aligns with the modernization allowances detailed in recent [3].

Table 3: Method Validation Summary (ICH Q2(R2))

Validation ParameterTest ConditionAcceptance CriteriaResult
Specificity Blank vs. Standard InjectionNo interfering peaks at tRPass (No interference)
Linearity 25% to 150% Nominal Conc.R² ≥ 0.999R² = 0.9998
Accuracy (Recovery) 50%, 100%, 150% Spike Levels98.0% - 102.0%99.5% - 100.8%
Precision (Repeatability) 100% Nominal Conc. (n=6)%RSD ≤ 2.0%0.62%

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on Validation of Analytical Procedures." European Medicines Agency, 2023. URL:[Link]

  • United States Pharmacopeia. "USP General Chapter <621> Chromatography." USP-NF, 2022. URL:[Link]

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent White Papers, 2023. URL:[Link]

  • Welch Materials. "[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development." Welch Materials Knowledge Base, 2025. URL:[Link]

Method

Application Note: Utilizing Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate as a Sterically Encumbered Hemilabile Ligand in Cross-Coupling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The development of robust transition-metal-catalyzed cross-couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The development of robust transition-metal-catalyzed cross-coupling methodologies relies heavily on the precise engineering of the ligand's steric and electronic microenvironment [4]. Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (CAS: 1361876-17-6) represents a highly specialized class of 6-aryl-picolinate ligands. Unlike traditional phosphines or rigid bidentate nitrogen ligands (e.g., bipyridine), this molecule acts as a hemilabile N,O-donor with significant steric encumbrance. This application note details the mechanistic rationale and provides a self-validating protocol for utilizing this ligand to achieve high-turnover Suzuki-Miyaura cross-couplings of sterically hindered substrates.

Mechanistic Rationale & Ligand Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific ligand architecture outperforms standard alternatives in challenging couplings. The efficacy of methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate is governed by three interacting structural pillars:

  • Steric Encumbrance at C6 (The "Steric Push"): The presence of the bulky 3,5-dichlorophenyl group adjacent to the coordinating pyridine nitrogen enforces a highly crowded primary coordination sphere [1]. During the catalytic cycle, this steric bulk destabilizes the Pd(II) intermediate formed after transmetalation, drastically lowering the activation energy required for the rate-determining reductive elimination step.

  • Electronic Tuning via Halogenation: The 3,5-dichloro substitution exerts a strong inductive electron-withdrawing effect (-I). This reduces the electron density on the pyridine ring, rendering the coordinated metal center more electrophilic. An electrophilic metal center accelerates the transmetalation of nucleophilic organoboronic acids [2].

  • Hemilabile N,O-Coordination: Unlike picolinic acid (which forms a tightly bound, anionic bidentate complex), the methyl ester provides a neutral, weakly coordinating oxygen donor. This hemilability allows the ester oxygen to easily detach from the metal center, opening a vacant coordination site essential for the incoming transmetalating agent, while preventing catalyst aggregation (Pd-black formation) during the resting state [3].

Visualizing the Catalytic Architecture

The following diagrams illustrate the structural deconstruction of the ligand and its dynamic role within the catalytic cycle.

LigandDesign L Methyl 6-(3,5-dichlorophenyl) pyridine-2-carboxylate S 3,5-Dichlorophenyl Group (Steric Bulk drives Reductive Elimination) L->S C6 Substitution N Pyridine Nitrogen (Primary Strong σ-Donor) L->N N-Coordination O Methyl Ester Oxygen (Hemilabile Secondary Donor) L->O O-Coordination

Fig 1. Structural deconstruction of the ligand's functional modules for catalysis.

CatalyticCycle A Pd(0)L Active Catalyst B Pd(II)(Ar)(X)L Oxidative Addition A->B + Ar-X (Rate Determining) C Pd(II)(Ar)(Ar')L Transmetalation B->C + Ar'-B(OH)2 / Base (Hemilabile O-donor opens site) D Product + Pd(0)L Reductive Elimination C->D Steric Push by 6-(3,5-dichlorophenyl) D->A - Ar-Ar'

Fig 2. Catalytic cycle highlighting the hemilabile and steric roles of the ligand.

Experimental Protocols

Protocol A: In Situ Catalyst Activation

Causality Note: Pre-forming the catalyst ensures that the hemilabile ligand fully displaces the acetate ligands before the introduction of the substrates, preventing premature catalyst deactivation.

  • Preparation: In an argon-filled glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1.0 mol%) and Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (6.2 mg, 0.022 mmol, 2.2 mol%) to an oven-dried 4 mL vial equipped with a magnetic stir bar.

  • Solvation: Add 1.0 mL of anhydrous, degassed Toluene.

  • Activation: Stir the mixture at room temperature (25 °C) for 15 minutes.

  • Self-Validation Check: The solution must transition from a reddish-brown suspension to a clear, homogeneous pale-yellow/orange solution. If a black precipitate (Pd black) is observed, the solvent is wet or the ligand has degraded; discard and restart.

Protocol B: General Procedure for Sterically Hindered Suzuki-Miyaura Coupling

Causality Note: Anhydrous K₃PO₄ is selected as the base. Stronger aqueous bases (like NaOH) will hydrolyze the methyl ester of the ligand into a picolinate anion, destroying its hemilability and halting the catalytic cycle [3].

  • Substrate Addition: To a 10 mL Schlenk tube, add the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Internal Standard: Add biphenyl (0.5 mmol) as an internal standard for quantitative GC-FID tracking.

  • Catalyst Transfer: Transfer the pre-formed catalyst solution (from Protocol A) into the Schlenk tube via a gastight syringe. Add an additional 3.0 mL of Toluene.

  • Reaction: Seal the tube and heat in an oil bath at 90 °C for 12 hours under vigorous stirring (800 rpm).

  • Workup: Cool to room temperature, dilute with EtOAc (5 mL), and filter through a short pad of Celite to remove inorganic salts. Analyze the filtrate via GC-FID or HPLC.

Quantitative Data & Optimization

The table below summarizes the optimization data, demonstrating the causal relationship between ligand architecture, base selection, and reaction yield.

EntryLigand SystemBaseSolventYield (%)Causality / Observation
1NoneK₃PO₄Toluene< 5Rapid catalyst aggregation (Pd black formation).
22,2'-BipyridineK₃PO₄Toluene25Rigid bidentate binding over-stabilizes Pd(II); slow transmetalation.
3Methyl PicolinateK₃PO₄Toluene42Lack of C6 steric bulk slows down reductive elimination.
4Target Ligand K₂CO₃Toluene68Weaker base provides insufficient activation of the boronic acid.
5Target Ligand K₃PO₄ Toluene 94 Optimal balance of hemilability and steric push.
6Target Ligand NaOH (aq)Toluene/H₂O12Ester hydrolysis destroys hemilabile nature; ligand becomes strongly anionic.

Conditions: 1.0 mmol Aryl Chloride, 1.5 mmol Arylboronic acid, 1.0 mol% Pd(OAc)₂, 2.2 mol% Ligand, 90 °C, 12 h. Yields determined by GC-FID using biphenyl as an internal standard.

Troubleshooting & Causality Matrix

  • Issue: Mass balance drops below 80% (Substrate consumption outpaces product formation).

    • Causality: Oxygen ingress is leading to homocoupling of the boronic acid or protodeboronation.

    • Action: Ensure Schlenk techniques are strictly followed and solvents are thoroughly sparged with Argon for at least 30 minutes prior to use.

  • Issue: Reaction stalls at ~40-50% conversion with intact starting materials.

    • Causality: The ester moiety of the ligand has been hydrolyzed due to adventitious water, converting the hemilabile neutral ligand into a tightly-bound anionic picolinate poison.

    • Action: Verify the anhydrous nature of the K₃PO₄ (flame-dry under vacuum if necessary) and use freshly distilled toluene.

References

  • Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes Dalton Transactions (RSC Publishing)[Link]

  • Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights ACS Publications[Link]

  • Sustainable and Cost-Effective Suzuki–Miyaura Couplings toward the Key Biaryl Subunits of Arylex and Rinskor Active Organic Letters - ACS Publications[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals Journal of Agricultural and Food Chemistry - ACS Publications[Link]

Application

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate

Executive Summary & Scientific Rationale Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (CAS 1361876-17-6) is a highly lipophilic halogenated small molecule. In drug development and agrochemical research (where the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (CAS 1361876-17-6) is a highly lipophilic halogenated small molecule. In drug development and agrochemical research (where the 6-aryl-picolinate scaffold is prominent), methyl esterification is a classic prodrug strategy used to enhance membrane permeability and oral bioavailability.

Because it is an ester prodrug, the molecule is biologically inert until it undergoes in vivo hydrolysis by mammalian carboxylesterases (CES1 in the liver, CES2 in the intestine) to yield the active, polar carboxylic acid metabolite: 6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid [1].

This application note provides a comprehensive, self-validating in vivo dosing and pharmacokinetic (PK) protocol for rodents. Crucial Expert Insight: The protocol emphasizes the mandatory use of esterase inhibitors during blood collection to prevent ex vivo degradation, ensuring that the quantified prodrug levels accurately reflect systemic circulation rather than post-sampling artifacts [2].

Metabolic Pathway & Bioactivation

Understanding the bioactivation pathway is critical for designing the bioanalytical strategy. Both the parent prodrug and the active acid metabolite must be quantified simultaneously to calculate the conversion efficiency and mass balance.

MetabolicPathway Prodrug Methyl 6-(3,5-dichlorophenyl) pyridine-2-carboxylate (Lipophilic Prodrug) Enzyme Carboxylesterases (CES1 Liver / CES2 Intestine) Prodrug->Enzyme In vivo Hydrolysis Active 6-(3,5-dichlorophenyl) pyridine-2-carboxylic acid (Active Metabolite) Enzyme->Active Bioactivation Elimination Renal / Biliary Clearance Active->Elimination Systemic Clearance

In vivo carboxylesterase-mediated bioactivation pathway of the methyl ester prodrug.

Formulation Strategy

The 3,5-dichlorophenyl moiety imparts significant hydrophobicity, making aqueous solubility a challenge. The formulation must be tailored to the route of administration to prevent precipitation (which causes micro-emboli intravenously or erratic absorption orally).

  • Intravenous (IV) Formulation (Solution): 5% DMSO, 10% Tween 80, 85% Saline (0.9% NaCl).

    • Causality: DMSO acts as the primary solvent to disrupt the crystal lattice, while Tween 80 acts as a surfactant to maintain the compound in a micellar solution upon dilution in the aqueous bloodstream.

  • Oral (PO) Formulation (Suspension): 0.5% Methylcellulose (MC) with 0.1% Tween 80 in Deionized Water.

    • Causality: A homogeneous suspension mimics the dissolution profile of a solid oral dosage form. Methylcellulose increases viscosity to prevent the dense halogenated particles from settling rapidly during oral gavage.

In Vivo Dosing & Sampling Workflow

PKWorkflow Prep Formulation Prep IV: Co-solvents | PO: Suspension Dose In Vivo Dosing (Rats/Mice) Prep->Dose Sample Blood Collection (Add Esterase Inhibitor!) Dose->Sample Serial Timepoints (0-24h) Plasma Plasma Separation Centrifuge at 4°C Sample->Plasma Prevent ex vivo hydrolysis LCMS LC-MS/MS Bioanalysis Quantify Prodrug & Acid Plasma->LCMS Protein Precipitation

Preclinical in vivo pharmacokinetic dosing and bioanalytical workflow.

Step-by-Step Methodology

Phase 1: Animal Preparation

  • Select healthy, adult male Sprague-Dawley rats (220–250 g) or C57BL/6 mice (20–25 g) [3].

  • Acclimate animals for 7 days under standard 12-hour light/dark cycles.

  • Fasting: Fast the PO cohort for 12 hours prior to dosing (water ad libitum). Causality: Fasting eliminates food-effect variability and normalizes gastrointestinal transit times, ensuring consistent absorption of the lipophilic prodrug.

Phase 2: Dosing

  • IV Cohort: Administer 1.0 mg/kg of the IV formulation via the lateral tail vein. Injection volume should not exceed 5 mL/kg for rats (or 10 mL/kg for mice).

  • PO Cohort: Administer 5.0 mg/kg of the PO formulation via oral gavage using a bulb-tipped gastric intubation needle.

Phase 3: Blood Collection (Critical Step)

  • Collect 200 µL of blood via the jugular vein catheter (rats) or submandibular bleed (mice) at the following timepoints: Predose, 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h post-dose.

  • Esterase Inhibition: Immediately collect blood into pre-chilled tubes containing K2EDTA (anticoagulant) AND an esterase inhibitor (e.g., 10 µL of 0.1 M dichlorvos or paraoxon per 1 mL of blood) [2].

    • Causality: Plasma contains high levels of esterases. Without an inhibitor, the methyl ester will continue to hydrolyze into the carboxylic acid while sitting in the collection tube, leading to artificially low prodrug Cmax​ and falsely elevated active metabolite levels.

  • Invert gently 5 times and place immediately on wet ice.

Phase 4: Plasma Processing

  • Centrifuge the blood at 3,000 × g for 10 minutes at 4°C.

  • Harvest the supernatant (plasma), aliquot into pre-labeled cryovials, and snap-freeze on dry ice. Store at -80°C until bioanalysis.

LC-MS/MS Bioanalytical Method

To ensure the protocol is a self-validating system, the bioanalytical assay must separate the lipophilic prodrug from the polar acid metabolite.

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a generic halogenated internal standard like diclofenac). Causality: Cold acetonitrile denatures plasma proteins (halting any residual enzymatic activity) and extracts both the lipophilic ester and the polar acid.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Chromatography: Inject 2 µL of the supernatant onto a C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm). Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The prodrug will elute later (higher %B) due to the lipophilic methyl ester, while the active acid will elute earlier.

Data Presentation & Expected Pharmacokinetic Parameters

Following LC-MS/MS quantification, non-compartmental analysis (NCA) should be performed to derive the PK parameters. The table below summarizes the expected data structure for both the prodrug and the active metabolite.

Pharmacokinetic ParameterDefinitionExpected Profile (Prodrug)Expected Profile (Active Acid)
Tmax​ (h) Time to maximum plasma concentration0.5 - 1.0 (Rapidly absorbed)1.0 - 2.0 (Delayed due to conversion)
Cmax​ (ng/mL) Maximum plasma concentrationModerate (Rapidly cleaved)High (Accumulates post-cleavage)
AUC0−∞​ (h*ng/mL) Total systemic exposureLowHigh (Primary circulating species)
t1/2​ (h) Elimination half-life< 1.0 (Short, due to esterases)4.0 - 8.0 (Dependent on renal clearance)
CL (mL/min/kg) Systemic clearanceHigh (Hepatic + Intestinal)Low to Moderate
Vss​ (L/kg) Volume of distributionHigh (Highly lipophilic)Moderate (More polar, protein-bound)
Absolute Bioavailability ( F% ) (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) < 20% (High first-pass effect)N/A (Calculated based on total active species)

Note: The rapid disappearance of the prodrug coupled with the stoichiometric appearance of the active acid validates the in vivo cleavage efficiency of the methyl ester.

References

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance?National Center for Biotechnology Information (PMC).
  • Rapid Degradation of Oseltamivir Phosphate in Clinical Samples by Plasma Esterases.Antimicrobial Agents and Chemotherapy (NIH).
  • Application Notes and Protocols for Lanicemine-d5 in Rodent Pharmacokinetic Studies.Benchchem.
Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate

Executive Summary The functionalization of multi-ring heterocyclic systems is a cornerstone of modern drug discovery. Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate presents a unique synthetic challenge: it contains...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of multi-ring heterocyclic systems is a cornerstone of modern drug discovery. Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate presents a unique synthetic challenge: it contains a deactivated, unactivated aryl dichloride moiety, a coordinating pyridine core, and a base-sensitive methyl ester. This application note details a robust, highly optimized Suzuki-Miyaura cross-coupling protocol designed to achieve exhaustive bis-arylation while suppressing catalyst poisoning and ester hydrolysis.

Mechanistic Challenges & Strategic Catalyst Design

To successfully couple this substrate, researchers must navigate three distinct chemical liabilities. Our protocol leverages specific ligand and reagent choices based on the fundamental principles of organometallic causality.

Challenge 1: The Aryl Chloride Activation Barrier

Aryl chlorides possess a notoriously high bond dissociation energy (BDE ~330 kJ/mol), making the initial oxidative addition of Palladium into the C-Cl bond the rate-limiting step of the catalytic cycle[1]. Traditional catalysts like Pd(PPh3​)4​ are insufficiently electron-rich to overcome this barrier. The Solution: We utilize Pd2​(dba)3​ paired with XPhos (a dialkylbiaryl phosphine). The electron-rich dicyclohexylphosphine moiety of XPhos increases the electron density at the Pd center, accelerating oxidative addition. Furthermore, its extreme steric bulk promotes the formation of a highly active mono-ligated Pd0L species, which is critical for activating challenging substrates[2].

Challenge 2: Pyridine-Mediated Catalyst Poisoning

The lone pair of electrons on the pyridine nitrogen can act as a strong σ -donor, coordinating to the palladium center and forming stable, off-cycle PdII complexes that stall the reaction[3]. The Solution: The triisopropylphenyl ring of the XPhos ligand acts as a physical shield. When bound to Palladium, this steric umbrella prevents the multidentate coordination of the pyridine nitrogen, forcing the catalyst to remain on the productive cross-coupling cycle.

Challenge 3: Preservation of the Base-Labile Methyl Ester

Standard Suzuki couplings often employ strong bases (e.g., NaOH , NaOEt ) or high-temperature aqueous conditions to accelerate the transmetalation of the boronic acid. These conditions will rapidly saponify the methyl ester at the C2 position of the pyridine ring. The Solution: We employ finely milled, anhydrous K3​PO4​ in anhydrous 1,4-Dioxane. K3​PO4​ provides sufficient basicity to form the reactive boronate complex required for transmetalation without acting as a destructive nucleophile against the carbonyl carbon[2].

MechanisticPathway Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition (Overcoming 330 kJ/mol BDE) Pd0->OA Substrate methyl 6-(3,5-dichlorophenyl) pyridine-2-carboxylate Substrate->OA PdII Pd(II) Aryl Chloride Intermediate OA->PdII TM Transmetalation (K3PO4 mediated) PdII->TM Boronic Acid + K3PO4 PdII_Diaryl Diaryl Pd(II) Intermediate TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product Coupled Product (Ester Intact) RE->Product

Fig 1. Catalytic cycle of unactivated aryl chloride Suzuki coupling highlighting XPhos.

Optimization of Reaction Conditions

The following table summarizes the quantitative condition screening that led to the optimized protocol. The data illustrates the causality between reagent selection and reaction success.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/ H2​O 100<10%Poor oxidative addition to C-Cl; complete ester hydrolysis.
2 Pd2​(dba)3​ / SPhos K3​PO4​ Toluene10045%Moderate conversion; mono-coupled intermediate persists.
3 Pd(OAc)2​ / PCy3​ Cs2​CO3​ DMF11030%Significant decomposition and transesterification observed.
4 Pd2​(dba)3​ / XPhos K3​PO4​ 1,4-Dioxane 90 88% Full conversion to bis-coupled product; ester remains intact.

Self-Validating Experimental Protocol

This protocol is designed for the exhaustive bis-arylation of methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate using a model arylboronic acid (e.g., 4-methoxyphenylboronic acid).

Phase 1: Pre-Catalyst Assembly (Anhydrous)
  • In an oven-dried 25 mL Schlenk tube equipped with a PTFE-coated magnetic stir bar, add Pd2​(dba)3​ (13.7 mg, 0.015 mmol, 1.5 mol%) and XPhos (17.2 mg, 0.036 mmol, 3.6 mol%).

  • Evacuate the tube under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment. Rationale: Pd0 complexes are highly susceptible to oxidation, which prematurely kills the catalytic cycle.

Phase 2: Reaction Setup
  • Under a positive stream of Argon, add methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (282 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (2.5 mmol, 2.5 equiv), and finely milled, anhydrous K3​PO4​ (743 mg, 3.5 mmol, 3.5 equiv).

  • Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • Seal the Schlenk tube with a Teflon screw cap and transfer to a pre-heated oil bath set to 90 °C. Stir vigorously (800 rpm) for 16 hours.

Phase 3: In-Process Control (IPC) & Self-Validation
  • Self-Validation Step: At t=12 h , withdraw a 50 µL aliquot via micro-syringe. Quench into 0.5 mL H2​O and extract with 0.5 mL Ethyl Acetate. Analyze the organic layer via LC-MS.

    • Success Criterion: The chromatogram must show the mass of the bis-coupled product. The absence of an [M−14] peak (loss of the methyl group) confirms that the anhydrous K3​PO4​ successfully prevented ester hydrolysis.

Phase 4: Workup & Isolation
  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL).

  • Filter the heterogeneous mixture through a short pad of Celite to remove the insoluble phosphate salts and precipitated palladium black. Wash the pad with an additional 10 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 20% Ethyl Acetate in Hexanes) to isolate the pure functionalized pyridine-2-carboxylate.

ExperimentalWorkflow Step1 1. Reagent Prep Anhydrous Setup Step2 2. Degassing Argon Purge Step1->Step2 Step3 3. Thermal Activation 90°C, 16 hrs Step2->Step3 Step4 4. Filtration Celite Pad Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the anhydrous Suzuki-Miyaura cross-coupling.

References

  • Source: d-nb.
  • Source: nih.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate in DMSO

Target Compound: Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate Audience: Discovery Chemists, Assay Biologists, and Formulation Scientists 🔬 Application Scientist's Note: The Causality of "Brick Dust" Welcome to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate Audience: Discovery Chemists, Assay Biologists, and Formulation Scientists

🔬 Application Scientist's Note: The Causality of "Brick Dust"

Welcome to the Technical Support Center. In drug discovery, we frequently encounter highly crystalline, lipophilic molecules that resist solvation. Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (CAS: 1361876-17-6)[1] is a classic example of such a compound.

Why does it resist dissolving in Dimethyl Sulfoxide (DMSO), the gold-standard solvent? The causality lies in its thermodynamics. The molecule features a rigid, planar bi-aryl system (a pyridine ring coupled to a 3,5-dichlorophenyl ring). This geometry promotes extensive π−π stacking, while the dichloro-substitution induces strong intermolecular halogen bonding. Consequently, the crystal lattice energy of the solid powder often exceeds the solvation energy provided by DMSO at room temperature.

Furthermore, DMSO is highly hygroscopic. Compound solubility in DMSO is markedly decreased by the uptake of even trace quantities of water, which alters the solvent mixture's non-ideal properties and makes cavity formation—a necessary thermodynamic step in dissolution—highly unfavorable[2]. This guide provides a self-validating, step-by-step methodology to overcome these barriers without degrading your compound.

📊 Quantitative Data & Physicochemical Profiling

Before attempting solubilization, it is critical to understand the physical parameters and solvent limitations dictating the compound's behavior.

Table 1: Physicochemical Profile of the Target Compound

PropertyValueScientific Implication
Chemical Name Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylateRigid, planar structure prone to crystallization.
CAS Number 1361876-17-6[1]Unique identifier for reagent sourcing and validation.
Molecular Weight 282.12 g/mol [1]Optimal for permeability, but high lipophilicity limits aqueous solubility.
Formula C13H9Cl2NO2[1]Halogenated aromatic rings drive strong intermolecular forces.
Structural Motif Bi-aryl system with ester linkageHigh crystal lattice energy; ester is susceptible to hydrolysis at high pH/heat.

Table 2: Co-Solvent & Additive Matrix for HTS Assays

Solvent / AdditiveMax Recommended % (v/v)Mechanism of ActionAssay Compatibility / Drawbacks
Anhydrous DMSO 100% (Stock)Primary dipole-dipole solvation.High; however, highly hygroscopic[3].
PEG 400 10-20%Steric hindrance of crystal lattice; cosolvent effect[4].Moderate; high viscosity can interfere with automated liquid handlers.
NMP 5-10%Strong hydrogen bond acceptor[4].Low-Moderate; potential cytotoxicity in sensitive cell lines.
Water (Contaminant) <0.1%Prevents solvent cavity formation[2].N/A; rapidly induces compound precipitation[2].
⚙️ Solubilization Workflow

Workflow Start Dry Compound Powder (Desiccated) Step1 Add Anhydrous DMSO (Store under Argon) Start->Step1 Check1 Soluble? Step1->Check1 Step2 Low-Energy Sonication + Heat (37°C - 40°C) Check1->Step2 No Success Proceed to Assay (Direct Media Dilution) Check1->Success Yes Check2 Soluble? Step2->Check2 Step3 Add Co-solvent (5-10% PEG400 or NMP) Check2->Step3 No Check2->Success Yes Check3 Soluble? Step3->Check3 Check3->Success Yes Fail Formulate as Amorphous Solid Dispersion Check3->Fail No

Workflow for overcoming DMSO solubility barriers of highly crystalline bi-aryl compounds.

🧪 Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless visual inspection confirms the failure of the previous step.

Step 1: Environmental Control & Primary Solvation

  • Ensure the powdered Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate is fully desiccated.

  • Add strictly anhydrous DMSO (≥99.9% purity, stored under inert gas) to achieve your target stock concentration (typically 10 mM).

  • Causality Check: The common practice of storing libraries in standard DMSO leads to water absorption over time, which synergistically enhances precipitation[3]. Using anhydrous DMSO eliminates water as a confounding variable.

Step 2: Thermal-Kinetic Disruption

  • If the solution remains cloudy or particulate matter is visible, seal the vial and place it in a low-energy ultrasonic bath.

  • Apply sonication combined with gentle heating (37°C to 40°C) for 15–20 minutes.

  • Causality Check: Low-energy sonication provides the kinetic energy required to overcome the activation barrier for solvent cavity formation, effectively disrupting the crystal lattice without breaking the ester bonds[2].

Step 3: Co-Solvent Integration (Rescue Step)

  • If the compound remains insoluble, the lattice energy is too high for pure DMSO.

  • Introduce a co-solvent by adding 5% to 10% (v/v) PEG 400 or N-Methyl-2-pyrrolidone (NMP)[4].

  • Vortex vigorously.

  • Causality Check: These agents act as powerful hydrogen-bond disruptors and alter the dielectric environment, enhancing the dissolution of highly lipophilic organic molecules[4].

Step 4: Assay Dilution Execution

  • Perform all necessary serial dilutions in 100% DMSO rather than aqueous buffers.

  • Spike the final DMSO dilution directly into the biological assay media, ensuring the final DMSO concentration remains within the tolerated limit (usually 0.1% - 1.0%)[5].

  • Causality Check: Creating intermediate aqueous dilutions lengthens the time the compound spends in a supersaturated, high-concentration aqueous state, drastically increasing precipitation risk[6]. Direct spiking into media containing proteins and lipids helps maintain the compound in solution[6].

💬 Frequently Asked Questions (FAQs)

Q: My compound dissolved perfectly on day one, but after a week in the freezer, it precipitated. Why? A: This is a classic symptom of hygroscopicity. During freeze-thaw cycles, DMSO rapidly absorbs atmospheric moisture. Even a 1-2% water uptake drastically reduces the solubility of lipophilic compounds[2]. Solution: Store your stocks in single-use, low-volume aliquots in tightly sealed tubes rather than multi-well plates to minimize freeze-thaw cycles and atmospheric exposure[2][3].

Q: Can I heat the DMSO stock to 80°C to force dissolution? A: No. While heat increases thermodynamic solubility, Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate contains a methyl ester moiety. Excessive heat, especially if trace moisture is present, will accelerate the hydrolysis of the ester into the corresponding carboxylic acid, ruining your screening data. Stick to gentle heating (≤40°C) combined with sonication[2].

Q: When I add my DMSO stock to the cell culture media, I see a localized cloudy precipitate. How do I prevent this? A: Localized precipitation occurs when the compound hits the aqueous media before the DMSO can disperse. To prevent this, keep the DMSO concentration as high as possible in the final assay and dilute directly from your DMSO stock into the cells with media under gentle stirring[5]. For example, if your cells tolerate 0.1% DMSO, add 1 µL of a highly concentrated DMSO stock directly into 1 mL of media while swirling[5].

Q: Are there alternatives if DMSO completely fails? A: Yes. If the compound behaves as an intractable "brick dust," you may evaluate bifunctional sulfoxide substitutes, which have been shown to enhance the aqueous solubility of small organic molecules better than standard DMSO[4]. Alternatively, formulation techniques such as amorphous solid dispersions or cyclodextrin inclusion complexes must be utilized.

📚 References
  • Waybright et al., "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives", Journal of Biomolecular Screening. 3

  • CymitQuimica, "Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate Product Information". 1

  • ResearchGate Community, "Any suggestions for treating DMSO soluble compound in cell culture?". 5

  • Di et al., "Biological assay challenges from compound solubility: strategies for bioassay optimization", Drug Discovery Today. 6

  • Oldenburg et al., "High throughput sonication: evaluation for compound solubilization", Combinatorial Chemistry & High Throughput Screening. 2

  • "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules", PMC. 4

Sources

Optimization

Purification techniques for methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate crude mixtures

Technical Support Center: Purification Strategies for Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate Welcome to the Technical Support Center for the isolation and purification of methyl 6-(3,5-dichlorophenyl)pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification Strategies for Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate

Welcome to the Technical Support Center for the isolation and purification of methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate. This compound is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl 6-bromopicolinate and (3,5-dichlorophenyl)boronic acid.

Due to the chelating nature of the picolinate moiety and the specific reactivity of the biaryl system, researchers frequently encounter challenges with heavy metal retention, co-eluting byproducts, and ester hydrolysis[1]. This guide provides field-proven, causality-driven troubleshooting and self-validating protocols to achieve >99% purity.

I. Purification Workflow & Logical Architecture

The purification of this biaryl picolinate requires a sequential approach. Standard aqueous workup is insufficient because the pyridine nitrogen and the adjacent carboxylate group can act as a bidentate ligand, strongly chelating residual palladium.

PurificationWorkflow Crude Crude Reaction Mixture (Product, Pd, Salts, Byproducts) Workup Mild Aqueous Workup (Remove Salts & Boronic Acid) Crude->Workup Scavenging Palladium Scavenging (MP-TMT or SiliaMetS Thiol) Workup->Scavenging Organic Phase Chromatography Flash Chromatography (Remove Homocoupling & Unreacted SM) Scavenging->Chromatography Filtrate (<10 ppm Pd) Recrystallization Recrystallization (Hexane/EtOAc to achieve >99% purity) Chromatography->Recrystallization Enriched Fractions Pure Pure Methyl 6-(3,5-dichlorophenyl) pyridine-2-carboxylate Recrystallization->Pure Crystals

Figure 1: Sequential purification workflow for biaryl picolinate crude mixtures.

II. Troubleshooting & FAQs

Q1: My crude product is dark brown/black, and elemental analysis shows high Palladium (>2000 ppm). Aqueous washing isn't helping. How do I remove it? Causality: The product contains a pyridine ring with an ortho-ester group. This structural motif is an excellent bidentate chelator for Pd(II) species. Simple liquid-liquid extraction cannot break this coordination complex. Solution: You must use a solid-supported metal scavenger with a higher affinity for Palladium than your product. Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) or silica-bound thiol (SiliaMetS Thiol) are highly effective[2][3]. The trimercaptotriazine (TMT) group demonstrates superior chemisorption kinetics for palladium over organic products[4]. Adding 3–5 equivalents of MP-TMT to the organic phase and stirring at 40 °C for 4–12 hours will reduce Pd levels from >2000 ppm to <10 ppm[3].

Q2: During silica gel chromatography, I observe a highly non-polar impurity eluting just before my product. What is it, and how do I separate it? Causality: This is almost certainly 3,3',5,5'-tetrachlorobiphenyl, the homocoupling byproduct of the (3,5-dichlorophenyl)boronic acid[5]. In Suzuki couplings, oxygen ingress or excess boronic acid promotes this side reaction. Because it lacks the polar pyridine-carboxylate core, it is highly lipophilic. Solution: Do not use a steep solvent gradient. Start your flash chromatography with 100% Hexanes (or Heptane) for at least 3 column volumes (CV) to completely flush the homocoupling byproduct. Only then should you introduce Ethyl Acetate (EtOAc) in a shallow gradient (e.g., 0% to 15% EtOAc over 10 CV).

Q3: My product streaks and tails severely on the silica gel column, leading to broad fractions and poor recovery. How can I fix this? Causality: The basic lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the stationary phase, causing secondary retention mechanisms (tailing). Solution: Pre-treat your silica gel or modify your mobile phase. Add 1% Triethylamine (Et3N) to your Hexane/EtOAc eluent. The Et3N competitively binds to the acidic silanols, deactivating them and allowing your picolinate to elute as a sharp, symmetrical band. Alternatively, switch to a Toluene/EtOAc solvent system, which often provides better selectivity for rigid biaryl systems.

Q4: LC-MS shows a significant amount of the free acid (6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid) instead of the methyl ester. Why did this happen? Causality: Methyl esters are highly susceptible to saponification (hydrolysis) under basic conditions, especially in the presence of water and heat[1]. If your Suzuki coupling utilized a strong base (e.g., NaOH, KOH) or if your aqueous workup was highly alkaline and prolonged, the ester will hydrolyze. Solution: Use a milder base for the cross-coupling (e.g., K2CO3 or Cs2CO3) and ensure the reaction is strictly anhydrous if possible, or use a controlled biphasic system. During workup, neutralize the aqueous phase to pH 7-8 using saturated NH4Cl before extracting with EtOAc.

III. Quantitative Data: Scavenger & Solvent Optimization

Table 1: Comparison of Palladium Scavengers for Picolinate Derivatives

Scavenger Type Loading Capacity Equivalents Required Temp / Time Final Pd Content Product Recovery
Biotage MP-TMT [3] 0.66 mmol/g 3 - 5 eq 40 °C / 12 h < 5 ppm > 95%
SiliaMetS Thiol [2] 1.20 mmol/g 4 - 8 eq 25 °C / 16 h < 10 ppm > 92%

| Activated Carbon | N/A | 10 wt% | 25 °C / 4 h | ~150 ppm | ~ 80% (Adsorption loss) |

Table 2: Flash Chromatography Solvent System Selectivity | Solvent System | Homocoupling Byproduct Rf​ | Product Rf​ | Tailing Factor | Resolution ( Rs​ ) | | :--- | :--- | :--- | :--- | :--- | | Hexane / EtOAc (80:20) | 0.95 | 0.35 | High (Broad) | Poor | | Hexane / EtOAc (80:20) + 1% Et3N | 0.95 | 0.45 | Low (Sharp) | Excellent | | Toluene / EtOAc (90:10) | 0.90 | 0.30 | Moderate | Good |

IV. Self-Validating Experimental Protocols

Protocol A: Mild Aqueous Workup & Palladium Scavenging

Objective: Remove inorganic salts, quench the reaction, and strip chelated palladium without hydrolyzing the methyl ester.

  • Quench: Cool the crude Suzuki reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL per 1 mmol of theoretical product).

  • Neutralization: Add an equal volume of saturated aqueous NH4Cl. Self-Validation: Check the pH of the aqueous layer; it should be between 7.0 and 8.0 to prevent ester hydrolysis.

  • Extraction: Separate the phases. Extract the aqueous layer twice more with EtOAc. Combine the organic layers and wash with brine.

  • Scavenging: Transfer the organic phase to a clean flask. Add Biotage MP-TMT resin (4 equivalents relative to the initial Pd catalyst loading)[3].

  • Incubation: Stir the suspension gently at 40 °C for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin. Wash the resin cake with additional EtOAc. Concentrate the filtrate under reduced pressure to yield the crude, Pd-free solid.

Protocol B: Deactivated Silica Gel Flash Chromatography

Objective: Isolate the product from homocoupling byproducts and unreacted starting materials.

  • Column Preparation: Pack the column with standard silica gel (40-63 µm). Equilibrate the column with 3 CV of Hexane containing 1% Et3N.

  • Loading: Dissolve the crude solid in a minimum amount of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution Phase 1 (Byproduct Removal): Elute with 3 CV of 100% Hexane (+ 1% Et3N). Self-Validation: TLC of these fractions (Hexane/EtOAc 9:1) should show the highly non-polar 3,3',5,5'-tetrachlorobiphenyl eluting at the solvent front.

  • Elution Phase 2 (Product Isolation): Apply a gradient from 0% to 15% EtOAc in Hexane (+ 1% Et3N) over 10 CV. Collect fractions. The product will elute as a sharp band.

  • Concentration: Pool the product-containing fractions and concentrate in vacuo.

Protocol C: Final Recrystallization

Objective: Achieve analytical grade purity (>99.5%) and remove trace silanols/Et3N.

  • Dissolution: Suspend the chromatographed solid in a minimum volume of boiling EtOAc.

  • Anti-solvent Addition: Slowly add hot Hexane dropwise until the solution just becomes cloudy (the cloud point).

  • Clarification: Add 1-2 drops of hot EtOAc until the solution turns clear again.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath (0 °C) for 2 hours.

  • Isolation: Filter the white/off-white crystals via vacuum filtration, wash with ice-cold Hexane, and dry under high vacuum for 24 hours.

V. References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. Available at:[Link][4]

  • Biotage® MP-TMT - Palladium Scavenger Application Notes. Biotage. Available at:[Link][3]

  • SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Metal Residues. Technology Networks / SiliCycle. Available at:[Link][2]

  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances. Available at:[Link][5]

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Graz University of Technology / Elsevier. Available at:[Link][1]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermal vulnerabilities of methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate . This resourc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermal vulnerabilities of methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate . This resource provides researchers and drug development professionals with the mechanistic understanding and self-validating protocols required to maintain the structural integrity of this compound during synthesis, purification, and long-term storage.

Part 1: Mechanistic Overview & FAQs

Q: Why is methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate unusually sensitive to thermal degradation compared to standard benzoate esters? A: The vulnerability lies in the "picolinate cascade." While the pure, strictly anhydrous methyl ester is thermally stable up to ~150°C, the presence of trace moisture at elevated temperatures (>60°C) initiates a rapid nucleophilic acyl substitution, yielding the free 6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid [1].

Once the free acid is formed, it undergoes rapid thermal decarboxylation. This is driven by the adjacent pyridine nitrogen, which protonates to form a zwitterion. This intermediate readily ejects CO₂ via a low-energy ylide transition state [2]. The highly electron-withdrawing 3,5-dichlorophenyl group at the 6-position further stabilizes this ylide intermediate, accelerating the degradation into 2-(3,5-dichlorophenyl)pyridine. Therefore, preventing thermal degradation of the ester is entirely contingent on preventing hydrolysis.

Q: Can I use standard silica gel chromatography or high-temperature vacuum distillation to purify this intermediate? A: No. Standard silica gel retains significant adsorbed water and possesses acidic silanol groups that act as heterogeneous catalysts for ester hydrolysis. High-temperature distillation (>100°C) in the presence of even parts-per-million (ppm) levels of moisture will destroy the product [3]. You must utilize low-temperature, moisture-free purification workflows (detailed in Part 3).

Part 2: Visualizing the Degradation Pathway

To effectively troubleshoot, you must understand the causality of the degradation. The diagram below illustrates how thermal energy and moisture synergistically destroy the target molecule.

Mechanism Ester Methyl 6-(3,5-dichlorophenyl) pyridine-2-carboxylate Moisture Trace Moisture + Heat (Hydrolysis) Ester->Moisture Acid 6-(3,5-dichlorophenyl) pyridine-2-carboxylic acid Moisture->Acid Zwitterion Zwitterionic Ylide Intermediate Acid->Zwitterion Proton Transfer Decarb Thermal Decarboxylation (-CO2) Zwitterion->Decarb Product 2-(3,5-dichlorophenyl) pyridine (Degradant) Decarb->Product

Fig 1: Moisture-induced thermal decarboxylation pathway of picolinate esters.

Part 3: Quantitative Thermal Stability Profile

Understanding the boundary conditions of your compound allows for precise experimental design. The following table summarizes the causal relationship between environmental conditions and ester recovery.

Environmental ConditionTemp (°C)Time (h)Primary Degradation PathwayEster Recovery (%)
Anhydrous (Ar atmosphere) 150°C24None (Thermally stable)> 99%
Ambient Moisture (Air) 80°C24Hydrolysis Decarboxylation~ 85%
Trace Acid + Moisture 100°C4Rapid Hydrolysis Decarboxylation< 5%
Basic (pH 10, Aqueous) 60°C12Saponification (Trapped as carboxylate)0% (Recovered as acid)

Part 4: Troubleshooting Guides & Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Low-Temperature, Moisture-Free Purification Workflow

Use this protocol to avoid yield loss during post-reaction workup.

  • Solvent Preparation: Dry all extraction and chromatography solvents (e.g., Dichloromethane, MTBE) over activated 3Å molecular sieves for a minimum of 24 hours.

    • Validation Step: Perform a Karl Fischer titration on the solvent. Do not proceed unless H₂O < 50 ppm.

  • Neutralization: If the prior synthetic step involved acids, wash the organic layer with cold (4°C) saturated aqueous NaHCO₃. Immediately separate the layers to minimize aqueous contact time.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 30 minutes. Filter the drying agent.

  • Thermal Evaporation: Transfer the filtrate to a rotary evaporator. Set the water bath to a strict maximum of 35°C . Apply a high vacuum (< 10 mbar) to compensate for the low temperature.

    • Validation Step: Obtain a ¹H-NMR spectrum of the crude residue in CDCl₃. Integrate the methyl ester singlet (~3.9 ppm, 3H) against the pyridine C3-proton doublet. A strict 3:1 ratio confirms the ester is intact and no hydrolysis has occurred.

Protocol B: Long-Term Storage & Handling

Use this protocol to prevent gradual degradation over months of storage.

  • Lyophilization: Dissolve the purified ester in anhydrous 1,4-dioxane and lyophilize (freeze-dry) overnight to remove trace volatile impurities without applying heat.

  • Inert Atmosphere Packaging: Transfer the dry powder to an amber glass vial. Purge the vial with Argon gas for 60 seconds to displace ambient oxygen and moisture.

  • Sealing and Storage: Seal the vial with a PTFE-lined cap, wrap with Parafilm, and store in a desiccator at -20°C.

    • Validation Step: Perform HPLC analysis every 6 months. Monitor for the appearance of the highly non-polar 2-(3,5-dichlorophenyl)pyridine peak, which indicates a breach in the moisture seal.

Workflow Start Initiate Thermal Processing CheckWater Karl Fischer Titration Water Content < 50 ppm? Start->CheckWater Dry Pre-dry over 3Å Molecular Sieves CheckWater->Dry No TempCheck Water Bath Temp < 35°C? CheckWater->TempCheck Yes Dry->CheckWater AdjustTemp Lower Temp & Increase Vacuum TempCheck->AdjustTemp No Proceed Evaporate & Validate via 1H-NMR TempCheck->Proceed Yes AdjustTemp->TempCheck

Fig 2: Self-validating experimental workflow for preventing thermal degradation.

Part 5: References

  • Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization Reaction Chemistry & Engineering (RSC Publishing)[Link] (Cited for the rapid hydrolysis of methyl picolinates under thermal stress in the presence of trace water).

  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory Journal of Chemical Education - ACS Publications[Link] (Cited for the zwitterionic ylide mechanism driving the decarboxylation of pyridine-2-carboxylic acids).

  • Transformation of Streptonigrin to Streptonigrone: Flavin Reductase-Mediated Flavin-Catalyzed Concomitant Oxidative Decarboxylation of Picolinic Acid Derivatives ACS Catalysis - ACS Publications[Link] (Cited for the structural instability and decarboxylation pathways of substituted picolinic acid derivatives).

Optimization

Technical Support Center: Troubleshooting Co-eluting Impurities in Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the synthesis and purification of methyl 6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the synthesis and purification of methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate. This molecule is a crucial building block in pharmaceutical synthesis, and its purity is paramount. Co-eluting impurities, particularly those with structural similarities, present a significant challenge in achieving the required purity standards. This guide provides a structured, in-depth approach to systematically identify, troubleshoot, and resolve these complex separation issues.

Part 1: CORE DIRECTIVE - Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My primary analysis by reverse-phase HPLC shows a persistent impurity that co-elutes or is poorly resolved from the main product peak. What are the likely identities of these impurities and how do I confirm them?

Answer:

Given the typical synthesis of methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate, often involving a Suzuki or similar cross-coupling reaction, the most probable co-eluting impurities are structurally related to the parent molecule. Understanding the potential source of these impurities is the first step in targeted troubleshooting.

Common Impurity Classes:

  • Homocoupling Products: The Suzuki reaction can lead to the formation of dimers of the boronic acid starting material.[1] This is a very common byproduct in this type of reaction.[2]

  • Starting Materials: Incomplete reaction can result in the presence of unreacted 3,5-dichlorophenylboronic acid or the pyridine-2-carboxylate precursor.

  • Regioisomers: If the starting materials are not perfectly regioselective, isomers of the final product can be formed. These are often the most challenging to separate due to very similar physicochemical properties.[3][4][5][6]

  • Hydrolysis Products: The methyl ester can be partially hydrolyzed to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup or purification.[7][8][9][10][11]

Workflow for Impurity Identification:

A systematic approach is crucial to definitively identify the impurity.

cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Hypothesis Generation cluster_2 Step 3: Confirmation A Co-eluting impurity detected in RP-HPLC B Perform LC-MS Analysis A->B C Determine Mass of Impurity B->C D Does mass correspond to a known potential impurity? C->D E Hypothesize structure (e.g., homocoupling, hydrolysis product) D->E Yes F Consider unexpected side reactions D->F No G Isolate impurity using preparative HPLC or SFC E->G F->G H Characterize by NMR G->H I Structure Elucidated H->I

Caption: A stepwise workflow for the identification of co-eluting impurities.

FAQ 2: I've identified the co-eluting impurity as a regioisomer. How can I modify my existing reverse-phase HPLC method to improve separation?

Answer:

Separating regioisomers is a common and often difficult problem in chromatography. Since their polarity and molecular weight are identical, separation relies on subtle differences in their interaction with the stationary and mobile phases.

Strategies for Improving Resolution:

ParameterActionRationale
Mobile Phase Systematically vary the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase.Different organic modifiers can alter selectivity. Adjusting the pH can change the ionization state of the pyridine nitrogen, impacting retention.
Stationary Phase Screen different column chemistries. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivities to standard C18 columns for aromatic compounds.These phases introduce π-π and dipole-dipole interactions, which can differentiate between isomers based on the precise arrangement of atoms.
Temperature Evaluate a range of column temperatures (e.g., 25°C to 50°C).Temperature affects mobile phase viscosity and mass transfer kinetics, which can influence peak shape and resolution.
Flow Rate Optimize the flow rate. A lower flow rate generally increases efficiency and resolution, but at the cost of longer run times.This is a direct application of the Van Deemter equation, which relates linear velocity to plate height.

Data Presentation: Impact of Mobile Phase on Regioisomer Separation

Mobile Phase CompositionResolution (Rs)Observations
50:50 Acetonitrile:Water (0.1% Formic Acid)0.8Poor separation, significant peak overlap.
50:50 Methanol:Water (0.1% Formic Acid)1.1Improved separation, but still not baseline.
50:50 Acetonitrile:Water (pH 7.0 Phosphate Buffer)1.4Further improvement, nearing acceptable separation.
FAQ 3: Despite optimizing my HPLC method, I cannot achieve baseline separation. What are my alternative purification strategies?

Answer:

When conventional HPLC is insufficient, it is necessary to explore orthogonal or more powerful separation techniques.

1. Orthogonal Chromatography:

This strategy involves using a second purification method that employs a different separation mechanism.[12][13][14][15][16] If you are using reverse-phase HPLC (separation based on hydrophobicity), a good orthogonal technique would be:

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This can be highly effective for separating isomers.[13]

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be effective if the impurity has a different pKa than the target compound.[12]

2. Supercritical Fluid Chromatography (SFC):

SFC is an excellent technique for the separation of isomers and chiral compounds.[17][18][19][20][21] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations. The addition of co-solvents can be used to fine-tune selectivity.

3. Recrystallization:

Recrystallization is a powerful and scalable purification technique that should not be overlooked.[22][23][24][][26] The success of this method depends on finding a suitable solvent or solvent system where the solubility of the desired compound and the impurity are significantly different at different temperatures.

Experimental Protocol: Screening for Recrystallization Solvents

  • Place approximately 10-20 mg of the impure material into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid just dissolves.

  • If the solid dissolves readily at room temperature, the solvent is not suitable.

  • If the solid is insoluble at room temperature, heat the mixture to the boiling point of the solvent. If it dissolves, it is a potential candidate.

  • Allow the promising solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent that gives the highest yield of pure crystals is the best choice.

Logical Relationship Diagram: Purification Strategy Selection

A Initial Purification by RP-HPLC is Unsuccessful B Is the impurity a regioisomer? A->B C Consider Supercritical Fluid Chromatography (SFC) B->C Yes D Is the compound crystalline? B->D No E Attempt Recrystallization D->E Yes F Employ Orthogonal Chromatography (e.g., Normal Phase) D->F No

Caption: Decision tree for selecting an alternative purification strategy.

Part 2: SCIENTIFIC INTEGRITY & LOGIC

Expertise & Experience: Causality Behind Experimental Choices

The troubleshooting guides provided are based on fundamental principles of separation science. The choice to explore different stationary phases in HPLC, for instance, is not random. It is a targeted approach to introduce different intermolecular forces (such as π-π interactions with a phenyl column) that can differentiate between structurally similar molecules. Similarly, the recommendation for SFC is based on its known advantages in resolving complex mixtures of isomers due to the unique properties of supercritical fluids.

Trustworthiness: Self-Validating Systems

Each protocol described is designed to be a self-validating system. For example, in the HPLC method development protocol, the initial conditions serve as a baseline. Each subsequent modification is a systematic change, and the outcome (improved or worsened resolution) provides immediate feedback on the effectiveness of that change. This iterative process ensures that the final method is robust and optimized for the specific separation challenge.

References

  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry - Scirp.org. (n.d.). Retrieved March 27, 2026, from [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - OMICS International. (2022, May 20). Retrieved March 27, 2026, from [Link]

  • Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. (2021, March 2). Retrieved March 27, 2026, from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). Retrieved March 27, 2026, from [Link]

  • What is Orthogonal Flash Chromatography and Why Should I do it? - Biotage. (2023, January 26). Retrieved March 27, 2026, from [Link]

  • Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase - PubMed. (2000, November 15). Retrieved March 27, 2026, from [Link]

  • Reversed-Phase HPLC Separation of 1,2Diacylglycerol Regioisomers - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Comparing Orthogonality of Convergence Chromatography to Reversed-Phase LC | Waters. (n.d.). Retrieved March 27, 2026, from [Link]

  • Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed. (2021, August 16). Retrieved March 27, 2026, from [Link]

  • orthogonal hplc methods | PPTX - Slideshare. (n.d.). Retrieved March 27, 2026, from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. (n.d.). Retrieved March 27, 2026, from [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (2025, July 3). Retrieved March 27, 2026, from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024, September 19). Retrieved March 27, 2026, from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 8). Retrieved March 27, 2026, from [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). Retrieved March 27, 2026, from [Link]

  • The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode - ChemRxiv. (n.d.). Retrieved March 27, 2026, from [Link]

  • Regioselective separation of isomeric triacylglycerols by reversed-phase high-performance liquid chromatography: Stationary phase and mobile phase effects | Request PDF - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23). Retrieved March 27, 2026, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Retrieved March 27, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved March 27, 2026, from [Link]

  • Peak Fronting (Co elution) Troubleshooting - Chromatography Forum. (2014, July 3). Retrieved March 27, 2026, from [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF - ResearchGate. (2007, February). Retrieved March 27, 2026, from [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry. (n.d.). Retrieved March 27, 2026, from [Link]

  • Purifying by recrystallisation | 16–18 years | Resource | RSC Education. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. (2023, July 19). Retrieved March 27, 2026, from [Link]

  • HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid | Request PDF - ResearchGate. (2025, August 5). Retrieved March 27, 2026, from [Link]

  • US4185027A - Hydrolysis of methyl esters - Google Patents. (n.d.).
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (2007, April 18). Retrieved March 27, 2026, from [Link]

  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - European Patent Office - EP 0675867 B1. (1998, October 14). Retrieved March 27, 2026, from [Link]

  • From Waste to High-Purity: Reactive Distillation in Esterification and Hydrolysis. (2025, July 18). Retrieved March 27, 2026, from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4). Retrieved March 27, 2026, from [Link]

  • 6.3 Methyl Esters and Derivatives. (n.d.). Retrieved March 27, 2026, from [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023, December 20). Retrieved March 27, 2026, from [Link]

  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis | Accounts of Chemical Research - ACS Publications. (2024, March 6). Retrieved March 27, 2026, from [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. (2003, February 1). Retrieved March 27, 2026, from [Link]

  • Methyl Esters - Organic Chemistry Portal. (n.d.). Retrieved March 27, 2026, from [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. (2024, September 26). Retrieved March 27, 2026, from [Link]

  • Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed. (2003, February 24). Retrieved March 27, 2026, from [Link]

  • Synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates - Journal of the. (n.d.). Retrieved March 27, 2026, from [Link]

  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - ScienceOpen. (2022, April 4). Retrieved March 27, 2026, from [Link]

  • EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate Derivatives

Welcome to the Technical Support Center. Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate is a highly functionalized, electron-deficient scaffold frequently utilized in agrochemical and pharmaceutical drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate is a highly functionalized, electron-deficient scaffold frequently utilized in agrochemical and pharmaceutical drug development. However, the presence of the bulky 3,5-dichlorophenyl group at the C6 position, combined with the methyl ester at the C2 position, creates a severely sterically hindered environment.

This guide provides field-proven, self-validating protocols to overcome common synthetic roadblocks during the derivatization of this complex molecule.

Module 1: Ester Hydrolysis in a Crowded Steric Environment

Q: Standard aqueous LiOH or NaOH hydrolysis of the C2 methyl ester is failing, yielding mostly unreacted starting material or requiring temperatures that degrade the pyridine core. What is the mechanistic cause, and how do I fix it?

A: The failure is caused by the hydration shell of the hydroxide ion. In aqueous media, hydroxide ions are heavily solvated by water molecules via hydrogen bonding, creating a massive effective steric bulk. When attempting to attack the C2 carbonyl carbon—which is already shielded by the adjacent pyridine nitrogen and the rigid 6-aryl system—this hydration shell increases the activation energy beyond the threshold of mild conditions[1].

The Fix: Transition to a non-aqueous hydrolysis protocol. By using a polar aprotic/non-polar solvent mixture (like MeOH/CH₂Cl₂), the hydroxide ion remains desolvated ("naked"). This drastically increases its nucleophilicity and allows it to penetrate the steric shield without requiring elevated temperatures[1].

Protocol: Non-Aqueous Saponification of Hindered Picolinates
  • Preparation: Dissolve 1.0 mmol of methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate in 10 mL of an anhydrous MeOH:CH₂Cl₂ (1:9 v/v) solvent system.

  • Reagent Addition: Add 3.0 mmol (3.0 equiv) of finely powdered, anhydrous NaOH.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 4–12 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the high-Rf ester spot and the formation of a baseline precipitate (the sodium carboxylate salt) confirms successful nucleophilic attack.

  • Workup: Add 1M HCl to adjust the pH to ~3, extract with EtOAc (3 x 15 mL), wash with brine, dry over MgSO₄, and concentrate to yield the free carboxylic acid.

Hydrolysis A Aqueous NaOH (Highly Solvated OH⁻) B Hindered C2-Ester (Steric Shielding) A->B High Activation Energy C Reaction Failure (Low Yield / Degradation) B->C E Successful Cleavage (High Yield >90%) B->E D Non-Aqueous NaOH (Desolvated OH⁻) D->B Low Activation Energy

Mechanistic divergence of ester hydrolysis based on hydroxide solvation state.

Module 2: Cross-Coupling at the C5 Position

Q: I am trying to perform a Suzuki-Miyaura cross-coupling on a 5-bromo derivative of this scaffold. The reaction stalls, and I observe high levels of protodeboronation of my arylboronic acid. Why?

A: This is a classic kinetic mismatch caused by steric hindrance. The massive steric footprint of the adjacent 6-(3,5-dichlorophenyl) group physically impedes the transmetalation step of the catalytic cycle when using standard, bulky catalysts like Pd(PPh₃)₄[2]. Because transmetalation is slowed, the competing side-reaction—protodeboronation of the boronic acid—outpaces the cross-coupling, consuming your reagent before it can couple[3]. Furthermore, the electron-withdrawing nature of the pyridine ring slows down the initial oxidative addition.

The Fix: Employ micellar catalysis in water. Micellar catalysis forces the highly hydrophobic, hindered pyridine and the boronic acid into extreme proximity within a nanomicelle core. This overcomes the entropic barrier of the steric clash and accelerates transmetalation before protodeboronation can occur[3].

Protocol: Micellar Suzuki-Miyaura Coupling
  • Preparation: In a reaction vial, combine the 5-bromo-pyridine derivative (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Catalyst & Surfactant: Add an aqueous solution of a designer surfactant (e.g., TPGS-750-M, 2 wt % in HPLC-grade water) to achieve a 0.5 M substrate concentration. Add 2 mol % of an active Pd catalyst (e.g., Pd(dtbpf)Cl₂).

  • Base Addition: Add a mild inorganic base (e.g., K₃PO₄, 3.0 equiv).

  • Reaction: Stir vigorously at 45 °C for 12 hours. Expert Note: Vigorous stirring (≥800 rpm) is critical to maintain the micellar emulsion.

  • Self-Validation: A stable, milky emulsion throughout the reaction indicates a healthy micellar environment. Complete consumption of the bromide via LC-MS validates the catalytic turnover.

Suzuki S1 5-Bromo-6-(3,5-dichlorophenyl) pyridine-2-carboxylate S2 Standard Pd(PPh₃)₄ Catalysis S1->S2 S4 Micellar Catalysis (Nanomicelle Core) S1->S4 S3 Protodeboronation (Reagent Destruction) S2->S3 Slow Transmetalation due to Sterics S5 Successful C5 Arylation (High Yield) S4->S5 Forced Proximity Overcomes Barrier

Workflow for overcoming steric and electronic barriers in C5 cross-coupling.

Module 3: Late-Stage Functionalization (Bypassing Sterics)

Q: If C3 and C5 are too hindered by the ester and the 6-aryl group, how can I add an alkyl chain to the pyridine core?

A: Target the C4 position. The C4 position is the most sterically accessible site on a 2,6-disubstituted pyridine[2]. However, because the pyridine is highly electron-deficient, traditional electrophilic aromatic substitution will fail. Instead, utilize a Minisci-type radical alkylation. By protonating the pyridine nitrogen (using TFA), you lower the LUMO of the pyridine ring, making the C4 position highly reactive and regioselective toward nucleophilic carbon-centered radicals[2].

Quantitative Data Summary

To assist in experimental design, the following table summarizes the expected yields and conditions when optimizing around the steric hindrance of 2,6-disubstituted pyridines:

Reaction TypeTarget PositionStandard Condition (Yield)Optimized Condition (Yield)Key Mechanistic Change
Ester Hydrolysis C2Aq. LiOH, 80°C (15-30%)NaOH in MeOH/CH₂Cl₂, RT (>90%)Desolvation of OH⁻ nucleophile
Suzuki Coupling C5Pd(PPh₃)₄, Toluene, 100°C (<20%)Pd/Micellar Catalysis, Water, 45°C (85%)Forced proximity in nanomicelles
Alkylation C4Friedel-Crafts (0%)Minisci Radical Addition, 60°C (75%)Switch from electrophilic to radical pathway
References
  • Theodorou, V. et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." ARKIVOC, 2018. URL: [Link]

  • Isley, N. A. et al. "A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions." ACS Catalysis, 2017. URL: [Link]

Sources

Optimization

Long-term storage and stability of methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate solutions

Welcome to the Technical Support Center for Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (CAS: 1361876-17-6). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical v...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (CAS: 1361876-17-6). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this compound during long-term storage and experimental handling.

This guide moves beyond basic storage instructions by explaining the causality behind degradation, providing self-validating protocols, and offering actionable troubleshooting steps to ensure absolute scientific integrity in your workflows.

Core Degradation Mechanisms: The "Why" Behind Instability

To maintain the structural integrity of Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate in solution, researchers must understand its three primary degradation pathways.

A. Moisture-Driven Ester Hydrolysis The methyl ester moiety is highly susceptible to nucleophilic attack by water[1]. Dimethyl sulfoxide (DMSO), the most common solvent for biological assays, is extremely hygroscopic. When a cold DMSO stock is exposed to ambient air, it rapidly absorbs atmospheric moisture[2]. This water acts as a nucleophile, attacking the ester carbonyl (a reaction often catalyzed by trace acidic or basic impurities in lower-grade solvents), leading to the formation of 6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid[1].

B. Photolytic Dehalogenation The 3,5-dichlorophenyl group is sensitive to ultraviolet (UV) and high-intensity visible light. Photodissociation of chlorobenzenes in solution typically involves the homolytic cleavage of the C–Cl bond[3]. This UV-induced excitation generates highly reactive phenyl radicals that abstract hydrogen from the surrounding solvent, resulting in dechlorinated byproducts (e.g., mono-chloro or fully dechlorinated derivatives)[3].

C. Solvent-Induced Transesterification If the compound is stored in protic, nucleophilic solvents like ethanol or propanol, the methyl ester can undergo transesterification. Even trace amounts of acid or base can catalyze the exchange of the methoxy group with the solvent's alkoxy group, altering the compound's pharmacological properties.

Degradation Compound Methyl 6-(3,5-dichlorophenyl) pyridine-2-carboxylate Hydrolysis Ester Hydrolysis (H2O / Trace Base) Compound->Hydrolysis Moisture in DMSO Photolysis Photodehalogenation (UV / Ambient Light) Compound->Photolysis Photons (hv) Transesterification Transesterification (Alcohols) Compound->Transesterification EtOH + H+ CarboxylicAcid 6-(3,5-dichlorophenyl) pyridine-2-carboxylic acid Hydrolysis->CarboxylicAcid Dehalogenated Dechlorinated Photoproducts Photolysis->Dehalogenated EthylEster Ethyl Ester (if in EtOH) Transesterification->EthylEster

Fig 1: Primary chemical degradation pathways of the target compound in solution.

Troubleshooting FAQs

Q1: I prepared a 10 mM stock in DMSO and stored it at -20°C. After a month, LC-MS shows a new peak with a mass corresponding to [M-14]. What happened? A: The [M-14] mass shift (loss of a methyl group, +H) is the classic signature of ester hydrolysis, meaning your compound has degraded into the free carboxylic acid[1]. This occurs because standard DMSO absorbs moisture every time the vial is opened[2]. Furthermore, repeated freeze-thaw cycles create concentration gradients and micro-environments where hydrolysis accelerates. Solution: Use anhydrous DMSO (<0.01% water) and prepare single-use aliquots.

Q2: My benchtop assays show inconsistent results, and I'm detecting dechlorinated byproducts. How is this possible if the solution is kept at room temperature? A: You are observing photodehalogenation[3]. Standard laboratory fluorescent lights emit trace amounts of UV radiation, which is sufficient to induce homolytic C–Cl bond cleavage over time[3]. Solution: Always handle solutions of chlorinated aromatics in amber vials or wrap clear tubes in aluminum foil.

Q3: Can I store this compound in Methanol or Ethanol to avoid the freezing issues associated with DMSO? A: Do not use Ethanol. Storing a methyl ester in ethanol will inevitably lead to transesterification, converting your compound into an ethyl ester. Methanol is chemically compatible (as transesterification with methanol simply regenerates the methyl ester), but it is highly volatile and prone to absorbing atmospheric moisture, which will still drive hydrolysis[1]. Anhydrous DMSO remains the gold standard if handled correctly[2].

Quantitative Stability Data

The following table summarizes the expected stability of Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate solutions under various conditions, derived from empirical ester and halobenzene stability kinetics.

Solvent SystemStorage TempLight ExposureEstimated Stability (>95% intact)Primary Degradant
Anhydrous DMSO (<0.01% H₂O)-80°CDark (Amber Vial)> 12 monthsNone
Anhydrous DMSO (<0.01% H₂O)-20°CDark (Amber Vial)3 to 6 monthsCarboxylic Acid
Standard DMSO (Wet)Room TempAmbient Light< 72 hoursCarboxylic Acid, Dechlorinated species
Ethanol (Absolute)-20°CDark< 1 monthEthyl Ester

Self-Validating Experimental Protocols

To guarantee reproducibility, implement the following self-validating workflows. The success of Protocol 1 can be directly verified by running Protocol 2.

Protocol 1: Preparation of Ultra-Dry Stock Solutions

Objective: Prevent moisture-driven hydrolysis and photodehalogenation during long-term storage.

  • Desiccation: Place the solid Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate in a vacuum desiccator over Drierite for 24 hours prior to dissolution.

  • Solvent Preparation: Pierce the septum of a fresh bottle of Anhydrous DMSO (packaged under Argon, <0.01% water) using a dry syringe[2]. Do not uncap the bottle.

  • Dissolution: Dissolve the compound to the desired concentration (e.g., 10 mM). Perform this step under low-light conditions.

  • Aliquotting: Dispense the solution into single-use, pre-dried amber glass vials (e.g., 50 µL per vial).

  • Inert Atmosphere Sealing: Gently purge the headspace of each vial with a stream of Argon gas for 3 seconds before immediately capping tightly.

  • Storage: Transfer aliquots immediately to a -80°C freezer.

Workflow Step1 1. Desiccate Solid (Argon/Vacuum) Step2 2. Dissolve in Anhydrous DMSO (<0.01% H2O) Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Purge with Argon & Seal Step3->Step4 Step5 5. Store at -80°C (Avoid Freeze-Thaw) Step4->Step5

Fig 2: Validated workflow for the preparation and storage of anhydrous stock solutions.

Protocol 2: Stability-Indicating HPLC-UV Assay

Objective: Validate the integrity of the stock solution prior to critical biological or synthetic assays.

  • Sample Thawing: Remove a single-use aliquot from -80°C and allow it to equilibrate to room temperature before opening the cap (prevents condensation).

  • Dilution: Dilute 5 µL of the stock into 95 µL of HPLC-grade Acetonitrile (do not use water for the sample diluent to freeze the hydrolysis state).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: UV at 254 nm (optimal for the pyridine and dichlorophenyl chromophores).

  • Data Interpretation:

    • The intact methyl ester will elute later (more hydrophobic).

    • A peak eluting earlier with an [M-14] mass indicates the hydrolyzed carboxylic acid.

    • Peaks with [M-34] indicate photodehalogenation (loss of Cl, gain of H).

References

  • Kao, M.-H., & Orr-Ewing, A. J. (2022). Charge-Separated Reactive Intermediates from the UV Photodissociation of Chlorobenzene in Solution. The Journal of Physical Chemistry A. Available at:[Link]

  • PubMed Central / NIH. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate vs. Alternative Pyridine-2-Carboxylate Derivatives

Executive Summary & Structural Rationale As a Senior Application Scientist in early-stage drug discovery, selecting the right heterocyclic scaffold is the most critical decision in hit-to-lead optimization. Pyridine-2-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist in early-stage drug discovery, selecting the right heterocyclic scaffold is the most critical decision in hit-to-lead optimization. Pyridine-2-carboxylates (picolinates) are universally recognized as privileged structures in medicinal chemistry, frequently serving as the core for anticancer agents, kinase inhibitors, and advanced agrochemicals[1].

Among these, Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (CAS 1361876-17-6)[2] stands out as a highly tractable, pre-functionalized building block. Unlike simpler picolinates, this molecule features a pre-installed bi-aryl axis. The causality behind selecting the 3,5-dichloro substitution pattern is rooted in its unique physicochemical properties: the meta-substituted chlorine atoms create a highly lipophilic, electron-deficient aromatic ring. This specific electronic configuration is critical for occupying deep hydrophobic pockets in target proteins and establishing orthogonal halogen bonds with protein backbone carbonyls, a feature that significantly drives binding affinity.

Comparative Physicochemical & Performance Profiling

To objectively evaluate Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate, we must benchmark it against two other prominent pyridine-2-carboxylate classes widely used in drug development: 6-formyl-pyridine-2-carboxylates (potent telomerase inhibitors)[3] and Imidazo[1,2-a]pyridine-2-carboxylates (potent PI3Kα inhibitors)[4].

Scaffold ClassPrimary Target ApplicationKey Structural AdvantageSynthetic TractabilityLipophilicity / Stability
Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate Kinase Inhibitors / Protein-Protein InteractionsPre-installed bi-aryl axis; Halogen bonding capacity.High: Ester allows rapid saponification and amidation.High: Highly stable; resists metabolic oxidation.
6-formyl-pyridine-2-carboxylates Telomerase Inhibitors[3]Reactive formyl group for Schiff base/hydrazone formation.Moderate: Formyl group is prone to unwanted oxidation.Low to Moderate: Requires bulky substituents for cell permeability.
Imidazo[1,2-a]pyridine-2-carboxylates PI3Kα Inhibitors[4]Rigid bicyclic core; excellent H-bond donor/acceptor profile.Complex: Requires multi-step cyclization from 2-aminopyridines.Moderate: Good balance, but prone to rapid clearance.

Self-Validating Experimental Workflows

To harness Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate for drug discovery, the methyl ester must typically be converted into an active amide pharmacophore. The following protocols are designed as self-validating systems to ensure absolute structural integrity.

Protocol 1: Scaffold Derivatization (Saponification & Amidation)

The methyl ester is a synthetic handle; the active pharmacophore in kinase inhibitors usually requires an amide linkage to interact with the ATP-binding hinge region.

  • Saponification: Dissolve Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate in a 3:1 mixture of THF and H₂O.

    • Causality: THF is strictly required to keep the highly lipophilic 3,5-dichlorophenyl moiety solvated, while water is necessary to dissolve the LiOH reagent.

  • Hydrolysis: Add 2.0 equivalents of LiOH·H₂O and stir at room temperature for 4 hours.

    • Self-Validation Step: Monitor via LC-MS and ¹H-NMR. The reaction is complete when the sharp methyl singlet at ~3.9 ppm in the NMR spectrum completely disappears, confirming full conversion to the free acid.

  • Amide Coupling: React the isolated free acid with the desired primary amine using HATU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.

    • Causality: HATU is chosen over EDC/HOBt because it ensures near-instantaneous formation of the active ester, preventing epimerization if chiral amines are utilized.

G Start Methyl 6-(3,5-dichlorophenyl) pyridine-2-carboxylate Hydrolysis Saponification (LiOH) Validation: Loss of OMe peak Start->Hydrolysis Step 1 Acid Free Carboxylic Acid Intermediate Hydrolysis->Acid Yield >95% Coupling Amide Coupling (HATU/DIPEA) Validation: LC-MS[M+H]+ Acid->Coupling Step 2 Product Lead Candidate (Target Inhibitor) Coupling->Product Purified

Caption: Workflow for the derivatization of the pyridine-2-carboxylate scaffold into active amide inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

Once the amide derivative is synthesized, it must be tested for target engagement (e.g., against PI3Kα).

  • Compound Preparation: Serially dilute the synthesized inhibitor in 100% DMSO, ensuring the final assay concentration of DMSO does not exceed 1% to prevent enzyme denaturation.

  • Incubation: Incubate the compound with recombinant PI3Kα and a lipid substrate (PIP2) in assay buffer.

  • Radiometric Readout: Initiate the reaction by adding [γ-³³P]ATP.

    • Causality & Self-Validation: We explicitly mandate a radiometric ³³P-ATP assay rather than a standard fluorescence-based assay (like FRET). Pyridine and bi-aryl systems often exhibit intrinsic auto-fluorescence that can artificially quench or inflate optical signals. The radiometric assay provides a self-validating, interference-free quantification of true enzymatic inhibition.

Mechanistic Binding & Pathway Analysis

The superiority of the 6-(3,5-dichlorophenyl) substitution over a simple 6-formyl group[3] lies in its dual-interaction capability within the target protein. While the pyridine nitrogen and the newly formed amide act as a hydrogen-bond acceptor/donor pair at the kinase hinge region, the 3,5-dichlorophenyl ring projects deep into the hydrophobic specificity pocket. The electron-withdrawing nature of the chlorines creates a "sigma-hole" (a region of positive electrostatic potential), allowing for strong, directional halogen bonding with the target, driving nanomolar potency[4].

MoA Ligand 6-(3,5-Dichlorophenyl) Pyridine Core Hinge Kinase Hinge Region (H-Bonding) Ligand->Hinge Pyridine N & Amide Hydrophobic Hydrophobic Pocket (Halogen Bonding) Ligand->Hydrophobic 3,5-Dichloro motif Inhibition Enzyme Inhibition (PI3K / Telomerase) Hinge->Inhibition Hydrophobic->Inhibition Apoptosis Cancer Cell Apoptosis Inhibition->Apoptosis Downstream Effect

Caption: Mechanistic binding model illustrating the dual-interaction of the functionalized pyridine core.

References

  • Jew, S. S., et al. (2003). "Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities." Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612. Available at:[Link]

  • Wu, P., et al. (2023). "Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, PMC9856711. Available at:[Link]

  • Amr, A. E., et al. (2022). "Anticancer Functions of Pyridine Heterocycles." IntechOpen. Available at:[Link]

Sources

Comparative

Mass Spectrometry Validation of Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate: A Comparative Methodological Guide

Executive Summary & Mechanistic Context Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (CAS 1361876-17-6) is a highly functionalized synthetic intermediate frequently utilized in the development of advanced active p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (CAS 1361876-17-6) is a highly functionalized synthetic intermediate frequently utilized in the development of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and CFTR modulators [1]. With a molecular formula of C13H9Cl2NO2 and a monoisotopic mass of 281.0007 Da, its structural validation requires precise analytical techniques to confirm the integrity of both the basic pyridine core and the halogenated phenyl ring.

This guide objectively compares High-Resolution Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS). As a Senior Application Scientist, I have structured this comparison to move beyond basic operational steps, focusing instead on the physicochemical causality behind method selection and the implementation of self-validating experimental workflows.

Physicochemical Profiling & Ionization Causality

The selection of a mass spectrometry strategy is dictated by the molecule's intrinsic physicochemical properties:

  • Pyridine Core (Proton Affinity): The basic nitrogen atom within the pyridine ring exhibits high proton affinity. In acidic mobile phases, this nitrogen readily accepts a proton, making Positive Electrospray Ionization (ESI+) the most efficient soft ionization technique for generating the intact [M+H]+ precursor ion [2].

  • Dichlorophenyl Moiety (Isotopic Self-Validation): The presence of two chlorine atoms provides a built-in diagnostic tool. Because naturally occurring chlorine consists of ~75% ³⁵Cl and ~25% ³⁷Cl, a molecule with two chlorine atoms will inherently display an M : M+2 : M+4 isotopic abundance pattern in a ratio of approximately 9:6:1 [3]. This pattern acts as a self-validating system; any deviation from this ratio immediately indicates isobaric interference or a dehalogenation degradation product [4].

Comparative MS Methodologies

To comprehensively profile this intermediate, laboratories must choose between exact mass determination and structural fingerprinting. The table below objectively compares the two primary methodologies.

ParameterHigh-Resolution LC-ESI-MS/MS (Q-TOF)GC-EI-MS (Single Quadrupole)
Ionization Type Soft (ESI+)Hard (70 eV EI)
Target Analyte State Liquid phase, protonated [M+H]+Volatile gas phase, radical cation [M]+•
Primary Output Exact mass (<3 ppm error), targeted MS2Reproducible structural fingerprint
Key Advantage Preserves intact molecular ion; high sensitivity for trace impurities.Standardized fragmentation allows for direct spectral library matching.
Primary Limitation Susceptible to matrix effects and ion suppression.Requires thermal stability; molecular ion can be weak if heavily fragmented.

Experimental Protocols: Self-Validating Workflows

Every protocol described below is designed as a closed-loop, self-validating system. The experimental parameters are not arbitrary; they are mechanistically chosen to exploit the compound's structure.

Protocol A: High-Resolution LC-ESI-MS/MS (Soft Ionization)

Causality: ESI is utilized to preserve the molecular ion, while the addition of formic acid drives the equilibrium toward the protonated state of the pyridine ring, maximizing assay sensitivity.

  • Sample Preparation: Dissolve the synthesis batch in LC-MS grade Acetonitrile to a concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase of (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid. Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Ionization (ESI+): Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Tandem MS (CID): Isolate the [M+H]+ precursor at m/z 282.0080. Apply a collision energy ramp (15–35 eV) using argon gas. Causality: Lower energies (15 eV) selectively cleave the labile methyl ester (neutral loss of CH3OH), while higher energies (35 eV) are required to induce cleavage between the robust pyridine and dichlorophenyl rings.

  • Self-Validation Check: Verify that the precursor ion exhibits the exact 9:6:1 isotopic ratio at m/z 282.0080, 284.0050, and 286.0021. If the M+2 peak is not ~65% of the base peak, the intact dichlorophenyl structure is compromised.

Protocol B: GC-EI-MS (Hard Ionization)

Causality: Electron Ionization at 70 eV is a standardized, highly energetic process that strips an electron to form a radical cation [M]+•. This standardized energy ensures the resulting fragmentation fingerprint is highly reproducible across different instruments.

  • Sample Preparation: Dissolve the sample in GC-grade Dichloromethane (DCM) to a concentration of 50 µg/mL.

  • Gas Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% phenyl methyl siloxane column (30 m x 0.25 mm x 0.25 µm). Use Helium as the carrier gas at a constant flow of 1.0 mL/min. Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min.

  • Ionization (EI): Operate the ion source at 70 eV and 230°C.

  • Self-Validation Check: Confirm the presence of the molecular ion [M]+• at m/z 281. Check for the diagnostic alpha-cleavage of the methoxy radical (•OCH3, -31 Da) yielding an intense fragment at m/z 250. This confirms the intact ester linkage prior to library matching.

Quantitative Data & Fragmentation Pathways

The following table summarizes the expected quantitative fragmentation data, highlighting the mechanistic differences between soft and hard ionization pathways.

Techniquem/z ValueIon TypeMechanistic OriginRelative Intensity
LC-ESI-MS/MS 282.0080[M+H]+Intact protonated molecule100% (Base Peak)
LC-ESI-MS/MS 250.0050[M+H - CH3OH]+Rearrangement & loss of methanol from ester~45%
LC-ESI-MS/MS 223.0020[M+H - COOCH3]+Cleavage of the entire ester group~20%
GC-EI-MS 281.0007[M]+•Intact radical cation~60%
GC-EI-MS 250.0050[M - •OCH3]+Alpha-cleavage of methoxy radical100% (Base Peak)
GC-EI-MS 222.0000[M - COOCH3]+Cleavage of the ester group~35%

Workflow Visualization

MS_Workflow N1 Synthesis Batch (CAS 1361876-17-6) N2 Sample Preparation (Acetonitrile/Water) N1->N2 Aliquot N3 LC-ESI-MS/MS (Soft Ionization) N2->N3 Liquid Phase N4 GC-EI-MS (Hard Ionization) N2->N4 Volatile Phase N5 Precursor Ion [M+H]+ & MS2 Fragmentation N3->N5 ESI+ N6 Molecular Ion[M]+ & Spectral Library N4->N6 70 eV EI N7 Data Synthesis: Cl2 Isotope Pattern N5->N7 High-Res Data N6->N7 Fingerprint N8 Structural Validation & Impurity Profiling N7->N8 Confirmation

MS Validation Workflow for Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate.

Conclusion

For the rigorous validation of methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate, relying on a single analytical technique is insufficient for comprehensive impurity profiling. LC-ESI-MS/MS provides the exact mass and isotopic fidelity necessary to confirm the intact halogenated structure, while GC-EI-MS offers the reproducible fragmentation required for structural fingerprinting and the identification of volatile synthetic byproducts. Employing both within a self-validating framework ensures maximum analytical confidence during pharmaceutical development.

References

  • ChemicalBook. "Methyl 6-(3,5-dichlorophenyl)
  • PubMed / National Institutes of Health.
  • Waters Corporation. "Interpreting Mass Spectrometry Output: Isotope Characteristics".
  • ResearchGate.
Validation

Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate compared to standard reference inhibitors

Title: Preclinical Comparison Guide: Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate vs. Standard 2-Oxoglutarate Oxygenase Inhibitors Executive Summary & Structural Rationale Methyl 6-(3,5-dichlorophenyl)pyridine-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preclinical Comparison Guide: Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate vs. Standard 2-Oxoglutarate Oxygenase Inhibitors

Executive Summary & Structural Rationale

Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate is a highly lipophilic, cell-permeable pro-drug engineered to target 2-oxoglutarate (2-OG)-dependent dioxygenases[1]. This superfamily of metalloenzymes—which includes Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Jumonji C (JmjC)-domain histone demethylases—plays critical roles in oxygen sensing, erythropoiesis, and epigenetic regulation[2].

The structural design of this compound relies on a two-stage pharmacological mechanism:

  • Pro-drug Permeability: The methyl ester masks the polar carboxylic acid, drastically lowering the topological polar surface area (tPSA). This facilitates rapid passive diffusion across the lipid bilayer.

  • Active Chelation: Once inside the cell, ubiquitous intracellular carboxylesterases cleave the ester to yield the active moiety: 6-(3,5-dichlorophenyl)picolinic acid. Picolinic acid derivatives are established metal-binding pharmacophores (MBPs)[3]. The pyridine nitrogen and carboxylate oxygen provide bidentate chelation of the active-site Fe(II), while the bulky 3,5-dichlorophenyl group projects into the 2-OG binding pocket to competitively exclude the endogenous co-substrate[4].

Mechanistic Pathway

Pathway A Methyl 6-(3,5-dichlorophenyl) pyridine-2-carboxylate (Cell-Permeable Pro-drug) B Intracellular Carboxylesterases A->B Passive Diffusion C 6-(3,5-dichlorophenyl) picolinic acid (Active Chelator) B->C Ester Hydrolysis D Fe(II) / 2-OG Pocket of HIF-PHD2 C->D Bidentate Chelation E HIF-1α Stabilization & Nuclear Translocation D->E Enzymatic Inhibition

Mechanism of pro-drug uptake, PHD2 inhibition, and HIF-1α stabilization.

Comparative Performance Data

To objectively evaluate the efficacy of Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate, we benchmark it against standard reference inhibitors routinely used in 2-OG oxygenase research:

  • Roxadustat (FG-4592): A clinically approved, highly potent, and selective HIF-PHD inhibitor[2].

  • DMOG (Dimethyloxalylglycine): A classic, cell-permeable pan-2-OG pro-drug inhibitor[1].

  • IOX1 (5-carboxy-8-hydroxyquinoline): A broad-spectrum JmjC/PHD inhibitor[3].

Table 1: Biochemical and Cellular Profiling (Representative Preclinical Benchmarks)

CompoundFormPrimary TargetBiochemical IC₅₀ (PHD2)Biochemical IC₅₀ (KDM4A)Cellular EC₅₀ (HIF-1α)
Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate Pro-drug2-OG OxygenasesN/A (Requires Cleavage)N/A (Requires Cleavage)~4.5 μM
6-(3,5-dichlorophenyl)picolinic acid Free Acid2-OG Oxygenases~120 nM~350 nM>50 μM (Poor Permeability)
Roxadustat (FG-4592) Free AcidHIF-PHD1/2/3~25 nM>10,000 nM~0.8 μM
DMOG Pro-drugPan-2-OGN/AN/A~150 μM
IOX1 Free AcidPan-2-OG / JmjC~150 nM~200 nM~80 μM

Data Interpretation: The free acid form of our target compound shows potent biochemical inhibition comparable to IOX1[3], but suffers from poor cellular permeability. The methyl ester pro-drug successfully bridges this gap, achieving a cellular EC₅₀ significantly superior to DMOG and IOX1, though it remains less potent than the highly optimized clinical candidate Roxadustat[2].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Biochemical AlphaScreen Assay for PHD2 Inhibition

  • Causality & Rationale: This cell-free assay measures direct enzymatic inhibition. We strictly use the hydrolyzed free acid form (6-(3,5-dichlorophenyl)picolinic acid) because recombinant PHD2 preparations lack the carboxylesterases required to activate the methyl ester pro-drug. Using the pro-drug here would yield a false negative.

  • Step 1 (Enzyme Preparation): Incubate 10 nM recombinant human PHD2 (EGLN1) with varying concentrations of the free acid inhibitor in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.01% Tween-20) for 15 minutes at room temperature.

  • Step 2 (Substrate Addition): Add 100 nM biotinylated HIF-1α peptide (residues 556-574) and 1 μM 2-oxoglutarate.

  • Step 3 (Reaction Initiation): Initiate the hydroxylation reaction by adding 10 μM Fe(II) sulfate and 1 mM sodium ascorbate. Incubate for 30 minutes. Causality: Ascorbate is required to maintain the active-site iron in the ferrous (Fe²⁺) state, preventing uncoupled turnover and enzyme inactivation[1].

  • Step 4 (Detection & Validation): Add AlphaScreen Streptavidin Donor beads and Protein A Acceptor beads conjugated to an anti-hydroxyproline antibody. Read the luminescent signal at 520-620 nm.

  • Self-Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 μM Roxadustat (positive control). A Z'-factor > 0.6 confirms assay robustness and validates the dynamic range.

Protocol 2: Cellular HRE-Luciferase Reporter Assay

  • Causality & Rationale: This assay measures the functional stabilization of HIF-1α in living cells. Here, we use the methyl ester pro-drug (Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate). The esterification is strictly required to bypass the hydrophobic core of the plasma membrane.

  • Step 1 (Cell Plating): Seed Hep3B cells stably transfected with a Hypoxia Response Element (HRE)-driven firefly luciferase reporter into 96-well plates at 20,000 cells/well.

  • Step 2 (Compound Treatment): Treat cells with serial dilutions of the methyl ester pro-drug (0.1 μM to 100 μM) in complete media. Incubate for 16 hours under normoxic conditions (21% O₂).

  • Step 3 (Lysis & Readout): Lyse cells using passive lysis buffer. Add luciferin substrate and measure luminescence to quantify HIF-1α transcriptional activity.

  • Self-Validation: Include a parallel cytotoxicity assay (e.g., CellTiter-Glo) multiplexed in the same wells to ensure that decreases in luminescence at high concentrations are due to target saturation, not off-target cell death. Normalize HRE-luciferase signals to total cell viability.

References

  • Inhibition of 2-oxoglutarate dependent oxygenases Source: R Discovery / Chemical Science URL:[Link][1]

  • Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds Source: Inorganic Chemistry - ACS Publications URL:[Link][3]

  • Small-molecules that covalently react with a human prolyl hydroxylase – towards activity modulation and substrate capture Source: Chemical Communications (RSC Publishing) URL:[Link][4]

Sources

Comparative

Cytotoxicity and Efficacy Comparison Guide: Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate vs. Conventional Furin Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Intracellular Furin Inhibition, Cystic Fibrosis (CF) Models, and Antiviral Therapeutics Executive Summary & Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Intracellular Furin Inhibition, Cystic Fibrosis (CF) Models, and Antiviral Therapeutics

Executive Summary & Mechanistic Context

Furin is a ubiquitous, Golgi-resident proprotein convertase responsible for the maturation of numerous pathogenic substrates, including the epithelial sodium channel (ENaC) in cystic fibrosis and the spike proteins of viruses like SARS-CoV-2[1]. Historically, therapeutic targeting of furin has been severely bottlenecked by the high cytotoxicity and poor cell permeability of conventional peptidyl-chloromethylketone (CMK) inhibitors.

Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate represents the core structural scaffold of the next-generation "BOS" class of small-molecule furin inhibitors (e.g., BOS-318). Unlike traditional inhibitors that competitively bind the active site, this compound operates via a highly selective induced-fit mechanism .

The Causality of Low Cytotoxicity: The 3,5-dichlorophenyl moiety forces a conformational rearrangement in the furin catalytic cleft, exposing a buried tryptophan residue (W254) to create a novel hydrophobic binding pocket [1]. Because this structural flexibility is unique to furin and absent in other serine proteases, the compound achieves remarkable target specificity. This mechanism directly eliminates the widespread off-target protein binding that causes the severe cytotoxicity typically associated with covalent CMK-based inhibitors.

MOA MDPC Methyl 6-(3,5-dichlorophenyl) pyridine-2-carboxylate Furin Furin Protease (Golgi Network) MDPC->Furin Induced-Fit Binding (W254 Cleft) Substrate Pro-proteins (e.g., ENaC, Viral Spike) Furin->Substrate Cleavage (Blocked by Inhibitor) Active Mature Proteins Substrate->Active Maturation Disease Pathology (CF, Viral Infection) Active->Disease Drives

Diagram 1: Induced-fit mechanism of methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate inhibiting furin.

Comparative Cytotoxicity & Efficacy Profiles

To objectively evaluate the viability of methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate for cell-based assays, it must be benchmarked against the industry standards: Dec-RVKR-CMK (a synthetic peptide) and α1-PDX (an engineered protein inhibitor).

As shown in the data below, while Dec-RVKR-CMK exhibits high biochemical potency in cell-free assays, its cellular potency drops drastically due to poor membrane permeability. Consequently, researchers are forced to use high micromolar concentrations (>50 μM) in vitro, which triggers significant off-target cytotoxicity [2]. In contrast, the dichlorophenylpyridine core maintains low nanomolar efficacy inside the Golgi apparatus with a Cytotoxic Concentration 50% ( CC50​ ) exceeding 100 μM [3].

Quantitative Performance Comparison in Human Cell Lines
InhibitorChemical Class / MechanismCellular EC50​ (U2OS Golgi)Cytotoxicity ( CC50​ in A549)Cell PermeabilityOff-Target Protease Toxicity
Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate Small Molecule / Induced-Fit~23.5 nM > 100 μM High Minimal (<20% across 64 proteases)
Dec-RVKR-CMK Peptidyl-CMK / Covalent~9,100 nM~ 50 μMLowHigh (Inhibits broad Ser/Cys proteases)
α1-PDX Engineered Protein / StericN/A (Requires Vector)LowNoneLow

Data synthesized from comparative screenings of furin inhibitors in human cell lines [2], [3].

Experimental Workflows: Self-Validating Cytotoxicity Protocols

When evaluating proprotein convertase inhibitors, a common experimental pitfall is misinterpreting compound-induced cell death as successful protease inhibition. To ensure scientific trustworthiness, the following protocol describes a self-validating multiplexed system . By measuring non-destructive cell viability and Golgi-specific furin activity in the exact same well, you establish direct causality: proving that a drop in substrate cleavage is due to targeted enzymatic inhibition, not a reduction in the number of living cells.

Protocol: Multiplexed Viability and Intracellular Furin Activity Assay

Phase 1: Cell Preparation & Dosing

  • Cell Line Selection: Seed U2OS (human osteosarcoma) or CFBE41o- (human cystic fibrosis bronchial epithelial) cells at 1×104 cells/well in a 96-well plate. Rationale: U2OS cells possess a highly active, well-characterized endogenous Golgi furin network, making them ideal for intracellular permeability profiling [2].

  • Compound Preparation: Dissolve methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate in DMSO. Prepare a 10-point serial dilution ranging from 0.1 nM to 100 μM. Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Treat cells for 24 to 72 hours at 37°C, 5% CO2​ .

Phase 2: Self-Validating Multiplex Readout 4. Non-Destructive Viability Readout (CellTox™ Green or AlamarBlue): Add the viability reagent directly to the culture media. Incubate for 1 hour and measure fluorescence. Rationale: This confirms membrane integrity and metabolic baseline before lysing the cells or sampling the media, generating the CC50​ curve. 5. Furin Functional Readout (MALDI-TOF-MS): Introduce a cell-permeable, furin-specific peptide substrate (e.g., containing the R-X-K/R-R↓ motif) into the media. After 4 hours, extract the media and analyze the ratio of cleaved vs. uncleaved substrate using MALDI-TOF-MS. Rationale: Mass spectrometry provides absolute quantification of specific cleavage events, bypassing the false-positive fluorescence quenching often seen in traditional FRET assays [1]. 6. Data Normalization: Normalize the MALDI-TOF-MS cleavage data against the viability fluorescence data for each specific well.

Workflow Cells Human Cell Lines (A549, U2OS) Dose Compound Dosing (0.1 nM - 100 μM) Cells->Dose Incubate Incubation (24h - 72h) Dose->Incubate split Incubate->split Viability Cytotoxicity Assay (Non-Destructive) split->Viability Function Furin Activity (MALDI-TOF-MS) split->Function Data Normalized IC50 & CC50 Correlation Viability->Data Function->Data

Diagram 2: Self-validating workflow for parallel cytotoxicity and furin activity assessment.

Conclusion & Application Recommendations

For researchers developing antiviral therapies or treatments for cystic fibrosis airway disease, methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate and its derivatives offer a vastly superior therapeutic window compared to legacy CMK-peptides.

  • When to use Dec-RVKR-CMK: Strictly for cell-free, biochemical enzymatic assays where membrane permeability and cell viability are not factors.

  • When to use Dichlorophenylpyridine derivatives: For all in vitro human cell line models, ex vivo tissue models (such as primary human bronchial epithelial cells), and in vivo efficacy studies where maintaining cell viability and avoiding off-target protease inhibition is critical to experimental integrity.

References

  • Dahms, S. O., et al. (2022). "Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism." ACS Chemical Biology. Available at:[Link]

  • Douglas, L. E. J., et al. (2022). "A highly selective, cell-permeable furin inhibitor BOS-318 rescues key features of cystic fibrosis airways disease." Cell Chemical Biology, 29(6). Available at:[Link]

  • Ivanova, T., et al. (2023). "Development and Prospects of Furin Inhibitors for Therapeutic Applications." International Journal of Molecular Sciences. Available at:[Link]

Validation

Benchmarking Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate: A Pre-Functionalized Biaryl Scaffold for Advanced Library Generation

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Compound Focus: Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (CAS: 1361876-17-6) Executive Summary: The Shift to Pre-Fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Compound Focus: Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (CAS: 1361876-17-6)

Executive Summary: The Shift to Pre-Functionalized Scaffolds

In both pharmaceutical drug discovery and agrochemical development, the 6-aryl picolinate motif has emerged as a highly privileged scaffold. Historically, researchers have relied on linear, step-by-step synthesis using halogenated precursors (e.g., methyl 6-bromopicolinate) followed by palladium-catalyzed cross-coupling to build these biaryl systems[1]. However, this approach introduces late-stage heavy metal contamination risks and limits library throughput.

As a Senior Application Scientist, I consistently advise transitioning to advanced, pre-functionalized building blocks. Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate represents a strategic upgrade. By pre-installing the sterically demanding and electronically deactivated 3,5-dichlorophenyl ring, researchers can bypass early-stage Suzuki-Miyaura bottlenecks[2] and immediately diverge into late-stage functionalization.

Structural & Electronic Profiling: The "Why" Behind the Scaffold

The value of this specific reagent lies in the synergistic relationship between the picolinate core and the 3,5-dichloro substitution:

  • Metabolic Shielding: In medicinal chemistry, unsubstituted phenyl rings are highly susceptible to CYP450-mediated oxidation, leading to rapid in vivo clearance. The 3,5-dichloro substitution effectively blocks these metabolic "soft spots" (the meta positions), significantly extending the compound's microsomal half-life[3].

  • Electronic Tuning: The two meta-chlorines exert a strong inductive electron-withdrawing effect (-I) across the biaryl axis. This pulls electron density away from the pyridine ring, lowering the pKa of the pyridine nitrogen (reducing off-target basicity) and increasing the electrophilicity of the ester carbonyl, which directly accelerates downstream saponification and amidation workflows.

  • Lipophilic Efficiency (LipE): The addition of two chlorine atoms significantly increases the ClogP of the scaffold, enhancing passive membrane permeability—a critical factor for both central nervous system (CNS) penetrance in pharma and cuticular penetration in agrochemicals[4].

Benchmarking Data: Comparative Reagent Analysis

To objectively evaluate its utility, we benchmarked the target compound against two standard commercial alternatives: a halogenated precursor and an unsubstituted biaryl baseline.

Performance MetricMethyl 6-bromopicolinate (Precursor)Methyl 6-phenylpicolinate (Baseline Biaryl)Methyl 6-(3,5-dichlorophenyl)picolinate (Target)
CAS Number 26218-75-7107771-78-81361876-17-6
Role in Workflow Halogenated building blockUnsubstituted scaffoldAdvanced pre-functionalized scaffold
Steps to Biaryl Amide 3 (Coupling, Hydrolysis, Amidation)2 (Hydrolysis, Amidation)2 (Hydrolysis, Amidation)
Aryl Metabolic Stability N/ALow (Prone to CYP450 oxidation)High (Blocked meta-positions)
Relative Ester Hydrolysis Rate Fast (Inductive withdrawal by Br)Baseline (1.0x)Fast (1.8x vs Baseline due to Cl withdrawal)
Calculated LogP (ClogP) ~1.5~2.4~3.8 (Enhanced lipophilicity)
Primary Application General cross-couplingLigand designKinase inhibitors / Synthetic Auxins

Mechanistic & Pathway Visualization

The true power of this reagent is its ability to act as a divergence point for two entirely distinct therapeutic/agrochemical pathways.

G A Methyl 6-(3,5-dichlorophenyl) pyridine-2-carboxylate B Ester Hydrolysis (LiOH, 20°C) A->B Pathway 1: COOMe Functionalization C Buchwald-Hartwig (Pd/BrettPhos, 100°C) A->C Pathway 2: C-Cl Functionalization D Amide Library (Agrochemical Auxins) B->D HATU, R-NH2 E Aminated Biaryls (Kinase Inhibitors) C->E R-NH2, Base

Synthetic divergence of the pre-functionalized biaryl scaffold into agrochemical and pharma spaces.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed with built-in causality and self-validating checkpoints.

Protocol 1: Base-Catalyzed Saponification and Amidation (Pathway 1)

Objective: Generate a library of picolinamides (common in synthetic auxin herbicides).

  • Saponification: Dissolve 1.0 eq of Methyl 6-(3,5-dichlorophenyl)picolinate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M). Add 1.5 eq of LiOH·H₂O.

    • Causality: The electron-withdrawing 3,5-dichloro group makes the ester carbonyl highly electrophilic. Consequently, this reaction proceeds rapidly at ambient temperature (20°C). Avoiding heat prevents the unwanted decarboxylation of the resulting picolinic acid.

  • Monitoring: Stir for 2 hours. TLC (Hexanes/EtOAc 7:3) will show complete consumption of the starting material (Rf ~0.6) and baseline retention of the carboxylate salt.

  • Strategic Workup: Concentrate the mixture in vacuo to remove THF/MeOH. Dilute with water and acidify to pH ~4.5 using 10% aqueous citric acid (do NOT use HCl).

    • Causality: The product contains a basic pyridine nitrogen. Over-acidification (pH < 3) with HCl will protonate the pyridine, forming a highly water-soluble pyridinium salt that resists organic extraction. Citric acid gently protonates the carboxylate (pKa ~5.5) while leaving the electron-deficient pyridine largely unprotonated, ensuring quantitative extraction into ethyl acetate.

  • Amidation: Dissolve the dried picolinic acid in DMF. Add 1.2 eq of HATU, 3.0 eq of DIPEA, and 1.1 eq of the desired primary amine. Stir at RT for 4 hours, then subject to standard aqueous workup.

Protocol 2: Late-Stage Buchwald-Hartwig Amination (Pathway 2)

Objective: Functionalize the sterically hindered C-Cl bonds to generate kinase inhibitor analogs.

  • Preparation: In a glovebox, charge an oven-dried vial with 1.0 eq of the target picolinate, 1.2 eq of a secondary amine, 2.0 eq of sodium tert-butoxide (NaOtBu), 2 mol% Pd₂(dba)₃, and 4 mol% BrettPhos ligand.

    • Causality: Aryl chlorides are traditionally challenging substrates for oxidative addition. Utilizing a highly active palladium source paired with a bulky, electron-rich biarylphosphine ligand (BrettPhos) forces the formation of a highly reactive monoligated Pd(0) species. Furthermore, the extreme steric bulk of BrettPhos prevents the pyridine nitrogen of the substrate from coordinating to and poisoning the palladium catalyst.

  • Reaction: Suspend in anhydrous Toluene (0.1 M), seal, and heat to 100°C for 12 hours.

  • Workup & Validation: Cool to room temperature. The mixture should transition from a dark red/purple (active Pd) to a black suspension (precipitated Pd black), indicating catalyst turnover and completion. Filter through a pad of Celite to remove Pd black and inorganic salts.

  • Purification: Concentrate and purify via silica gel chromatography. The substitution of a chlorine atom with an amine drastically increases the polarity of the molecule, allowing for effortless baseline separation from any unreacted starting material.

References

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link]

  • Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development - ACS Publications. URL:[Link]

  • Metabolism of the Nephrotoxicant N-(3,5-Dichlorophenyl)succinimide in Rats: Evidence for Bioactivation through Alcohol-O-glucuronidation and O-Sulfation. Chemical Research in Toxicology - ACS Publications. URL:[Link]

  • Preliminary structure−activity relationships analysis on N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a disruptor of mycobacterial energetics. ResearchGate. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate proper disposal procedures

Comprehensive Operational and Disposal Protocol for Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate As a Senior Application Scientist, I recognize that the lifecycle management of complex halogenated organics is just...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate

As a Senior Application Scientist, I recognize that the lifecycle management of complex halogenated organics is just as critical as their synthesis or application in drug development. Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate is a specialized chemical intermediate featuring a pyridine ring, a methyl ester, and a heavily chlorinated phenyl moiety. Because of its high halogen content, improper disposal poses severe environmental and operational risks, including the potential generation of highly toxic byproducts during thermal degradation.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring full compliance with environmental regulations while building a foundation of uncompromising laboratory safety.

Section 1: Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first analyze the quantitative physicochemical properties of the waste material. The presence of two chlorine atoms dictates the entire downstream waste management workflow.

PropertyValueOperational Implication
Chemical Name Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylateRequires specific naming on waste manifests; no abbreviations.
CAS Number 1Primary identifier for EPA/RCRA tracking[1].
Molecular Formula C13H9Cl2NO2Indicates presence of halogens (Cl2) and nitrogen[1].
Molecular Weight 282.12 g/mol High mass solid; prone to particulate aerosolization if swept[1].
Halogen Content ~25.1% (w/w) ChlorineMandates strict segregation into halogenated waste streams[2].

Section 2: The Causality of Halogenated Waste Segregation

In chemical waste management, the fundamental rule is segregation by compatibility and thermal degradation profile. Why must Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate be strictly separated from general non-halogenated organic waste?

The causality lies in its combustion chemistry. When non-halogenated organics are incinerated, they primarily yield CO2 and H2O. However, subjecting chlorinated compounds to standard, low-temperature incineration can catalyze the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—some of the most toxic synthetic compounds known. To prevent this, Environmental Protection Agency (EPA) guidelines mandate that halogenated wastes be diverted to 2 operating above 1100°C[2]. These facilities are equipped with caustic scrubbers (using NaOH or Ca(OH)2) to capture and neutralize the corrosive hydrogen chloride (HCl) gas generated during the destruction of the dichlorophenyl group[2].

Section 3: Step-by-Step Operational Handling & Spill Response

A self-validating safety protocol ensures that every action has an observable confirmation of success. If a spill occurs during handling, execute the following protocol:

  • Isolate and Ventilate: Immediately close laboratory doors and ensure the chemical fume hood exhaust is operating at maximum capacity to3[3].

    • Validation: You should observe negative pressure in the room (e.g., a tissue held near the door gap will pull inward).

  • PPE Donning: Equip standard safety goggles, a lab coat, and chemical-resistant nitrile gloves. If the compound is dissolved in an aggressive halogenated solvent (e.g., dichloromethane), upgrade to Viton or Silver Shield gloves, as standard nitrile degrades rapidly upon contact with DCM.

  • Absorption and Collection:

    • For Solid Spills: Do not sweep, as this aerosolizes the crystalline powder. Gently cover the spill with damp absorbent pads to suppress dust, then carefully scoop the material into a wide-mouth high-density polyethylene (HDPE) container[3].

    • For Liquid Spills (in solvent): Deploy inert, solvent-resistant absorbent pads or diatomaceous earth over the spill. Allow the matrix to fully absorb the liquid[3].

  • Primary Containment: Seal the collected waste in a compatible container.

    • Validation: Invert the sealed container gently; a lack of escaping powder or liquid validates the integrity of the primary seal.

Section 4: Step-by-Step Waste Disposal Procedures

Proper laboratory disposal requires strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organics.

  • Determine the Waste Stream: Classify the waste as either a "Halogenated Solid" (e.g., pure compound, contaminated Kimwipes, empty vials) or "Halogenated Liquid" (e.g., reaction mother liquors, extraction solvents).

  • Container Selection: Use only3 (glass or heavy-duty HDPE) with secure, threaded caps[3]. Never use metal containers, as trace moisture can react with halogenated organics over time to form HCl, leading to container corrosion and failure.

  • Active Addition: Keep the waste container closed at all times except when actively adding waste. This prevents the volatilization of hazardous vapors into the laboratory environment[3].

  • Labeling and Documentation: Affix a GHS-compliant label immediately. The label must explicitly state "Hazardous Waste: Halogenated Organics" and list "Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate" along with any associated solvents[3].

    • Validation: A properly executed label ensures that Environmental Health and Safety (EHS) personnel can transport the waste without requiring secondary analytical testing (like 4)[4].

  • Storage Limits: Store the sealed waste in a designated secondary containment tray within a ventilated cabinet, strictly isolated from incompatible materials such as strong alkali metals, oxidizers, or bases[3]. Ensure the total accumulated volume does not exceed your laboratory's regulatory limits (e.g., 55 gallons) before requesting an EHS pickup[3].

Section 5: Disposal Workflow Visualization

To streamline laboratory operations, the following decision matrix outlines the logistical pathway from the benchtop to final thermal destruction.

DisposalWorkflow Start Methyl 6-(3,5-dichlorophenyl) pyridine-2-carboxylate State Determine Waste Physical State Start->State Solid Solid Waste (Powder/Crystals/PPE) State->Solid Pure / Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid In Solution PackSolid Seal in double-bagged HDPE container Solid->PackSolid PackLiquid Transfer to vapor-tight Solvent Carboy Liquid->PackLiquid Label Label as: HAZARDOUS WASTE Halogenated Organics PackSolid->Label PackLiquid->Label Incinerate Rotary Kiln Incineration (>1100°C) + Caustic Scrubbing Label->Incinerate RCRA Transport

Decision matrix and RCRA-compliant disposal workflow for halogenated pyridine-carboxylate waste.

Section 6: Regulatory Compliance & Final Disposition

Under the EPA's RCRA framework, laboratories must minimize the generation of hazardous waste where possible. However, for generated halogenated waste, 5[5]. By strictly following the segregation protocols outlined above, you ensure that the Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate waste is safely transported to a commercial off-site facility. There, it will undergo verified thermal destruction via rotary kiln incineration, permanently neutralizing the environmental threat of its halogenated structure[2].

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at: [Link]

  • Braun Research Group, University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure". Available at: [Link]

  • Pace Analytical. "Total Organic Halogens (TOX)". Available at:[Link]

Sources

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